molecular formula C13H16ClN B13434005 SZV-558

SZV-558

Cat. No.: B13434005
M. Wt: 221.72 g/mol
InChI Key: XCBZPJYEYUMBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SZV-558 is a useful research compound. Its molecular formula is C13H16ClN and its molecular weight is 221.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

N-methyl-2-phenyl-N-prop-2-ynylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C13H15N.ClH/c1-4-10-14(3)11-12(2)13-8-6-5-7-9-13;/h1,5-9H,2,10-11H2,3H3;1H

InChI Key

XCBZPJYEYUMBFA-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)CC(=C)C1=CC=CC=C1.Cl

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of SZV-558: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SZV-558 is a novel propargylamine compound identified as a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B). Its mechanism of action centers on the modulation of dopamine metabolism and the mitigation of oxidative stress, positioning it as a promising therapeutic candidate for neurodegenerative disorders such as Parkinson's disease. This guide provides a detailed examination of the molecular interactions, signaling pathways, and neuroprotective effects of this compound, supported by comprehensive experimental data and methodologies.

Primary Mechanism of Action: Selective MAO-B Inhibition

The principal mechanism of action of this compound is the selective and irreversible inhibition of monoamine oxidase B (MAO-B), an enzyme primarily responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, thereby alleviating symptoms associated with dopaminergic neuron loss.

In Vitro MAO-B Inhibition

This compound demonstrates high potency in inhibiting both rat and human MAO-B. The half-maximal inhibitory concentrations (IC50) are detailed in the table below.

Enzyme Source IC50 (nM)
Rat brain MAO-B50
Human recombinant MAO-B60

Neuroprotective Effects Beyond MAO-B Inhibition

Beyond its primary role in dopamine preservation, this compound exhibits significant neuroprotective properties by counteracting oxidative stress and its downstream pathological consequences.

Attenuation of Oxidative Stress-Induced Dopamine Release

In experimental models utilizing rotenone, a mitochondrial complex I inhibitor that induces oxidative stress, this compound has been shown to protect against the pathological release of dopamine from striatal slices. This effect is crucial as excessive, non-physiological dopamine release contributes to the formation of toxic dopamine quinones and subsequent neuronal damage.

Inhibition of Dopamine Quinone Formation

A key aspect of the neuroprotective action of this compound is its ability to reduce the formation of highly reactive and toxic dopamine quinones. These molecules are formed from the oxidation of excess cytosolic dopamine and can lead to the modification and dysfunction of essential cellular proteins, contributing to neuronal death.

The signaling pathway illustrating the neuroprotective mechanism of this compound is depicted below:

SZV558_Neuroprotection cluster_stress Oxidative Stress cluster_dopamine Dopamine Dysregulation Mitochondrial Dysfunction (e.g., Rotenone) Mitochondrial Dysfunction (e.g., Rotenone) Oxidative_Stress Increased ROS Mitochondrial Dysfunction (e.g., Rotenone)->Oxidative_Stress Pathological_DA_Release Pathological Dopamine Release Oxidative_Stress->Pathological_DA_Release Dopamine_Quinone Dopamine Quinone Formation Pathological_DA_Release->Dopamine_Quinone Neurotoxicity Neuronal Damage & Death Pathological_DA_Release->Neurotoxicity Dopamine_Quinone->Neurotoxicity This compound This compound This compound->Pathological_DA_Release Inhibits MAO-B MAO-B This compound->MAO-B Inhibits Dopamine_Metabolism Dopamine Metabolism MAO-B->Dopamine_Metabolism Regulates

Neuroprotective signaling pathway of this compound.

In Vivo Efficacy in Parkinson's Disease Models

The therapeutic potential of this compound has been evaluated in rodent models of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is metabolized to its active toxic form, MPP+, by MAO-B, leading to the selective destruction of dopaminergic neurons.

Protection Against MPTP-Induced Dopaminergic Neurodegeneration

Pre-treatment with this compound provides significant protection against the MPTP-induced depletion of striatal dopamine and its metabolites. This neuroprotective effect is attributed to the inhibition of MAO-B, which prevents the conversion of MPTP to MPP+.

Amelioration of Motor Deficits

In conjunction with its neuroprotective effects, this compound has been shown to improve motor function in MPTP-treated mice, as assessed by behavioral tests such as the rotarod and pole test.

Experimental Protocols

In Vitro MAO-B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on MAO-B activity.

Methodology:

  • Recombinant human MAO-B or rat brain mitochondrial preparations are used as the enzyme source.

  • Kynuramine is utilized as a fluorogenic substrate for MAO-B.

  • The assay is performed in a 96-well plate format.

  • Varying concentrations of this compound are pre-incubated with the enzyme for a defined period.

  • The enzymatic reaction is initiated by the addition of kynuramine.

  • The formation of the fluorescent product, 4-hydroxyquinoline, is measured over time using a fluorescence plate reader.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MAO_Inhibition_Workflow Start Start Prepare_Reagents Prepare MAO-B Enzyme and this compound dilutions Start->Prepare_Reagents Pre-incubation Pre-incubate MAO-B with this compound Prepare_Reagents->Pre-incubation Add_Substrate Add Kynuramine Substrate Pre-incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro MAO-B inhibition assay.
Rotenone-Induced Dopamine Release from Rat Striatal Slices

Objective: To assess the effect of this compound on pathological dopamine release induced by oxidative stress.

Methodology:

  • Acute coronal slices of rat striatum are prepared.

  • Slices are pre-incubated with [3H]-dopamine to label the dopaminergic terminals.

  • The slices are then perfused with artificial cerebrospinal fluid (aCSF).

  • A baseline of [3H]-dopamine release is established.

  • Rotenone is introduced into the perfusion medium to induce oxidative stress and pathological dopamine release.

  • This compound is co-perfused with rotenone to evaluate its protective effect.

  • The amount of [3H]-dopamine in the collected perfusate is quantified by liquid scintillation counting.

MPTP-Induced Mouse Model of Parkinson's Disease

Objective: To evaluate the in vivo neuroprotective and functional effects of this compound.

Methodology:

  • Male C57BL/6 mice are used for this model.

  • A sub-acute MPTP regimen is typically employed (e.g., 20 mg/kg, intraperitoneal injection, 4 doses at 2-hour intervals).

  • This compound is administered at a specified dose prior to the first MPTP injection.

  • Motor function is assessed using tests such as the rotarod and pole test at defined time points post-MPTP administration.

  • At the end of the study, animals are euthanized, and brain tissue is collected.

  • Striatal levels of dopamine and its metabolites (DOPAC and HVA) are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is performed to assess dopaminergic neuron survival.

Conclusion

This compound is a potent and selective irreversible MAO-B inhibitor with a multifaceted mechanism of action that extends beyond simple dopamine augmentation. Its ability to mitigate oxidative stress-induced pathological dopamine release and the formation of toxic dopamine quinones underscores its significant neuroprotective potential. The robust efficacy demonstrated in preclinical models of Parkinson's disease highlights this compound as a compelling candidate for further development as a disease-modifying therapy for neurodegenerative disorders.

The Discovery and Synthesis of ART558: A Potent Allosteric Inhibitor of DNA Polymerase Theta (Polθ)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Abstract

ART558 is a novel, potent, and selective small-molecule inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway. This document provides a comprehensive overview of the discovery, mechanism of action, and synthesis of ART558. It is intended for researchers, scientists, and drug development professionals interested in the development of targeted cancer therapies. ART558 demonstrates significant potential in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, through a concept known as synthetic lethality. This guide details the preclinical data for ART558, its synthesis pathway, and the experimental protocols utilized in its characterization.

Introduction

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a specialized DNA polymerase that plays a critical role in the MMEJ pathway, a DNA double-strand break (DSB) repair mechanism.[1] While Polθ expression is limited in healthy tissues, it is frequently overexpressed in various cancer cells. This differential expression, combined with its crucial role in the survival of cancer cells deficient in other DNA repair pathways like homologous recombination (HR), makes Polθ an attractive therapeutic target.

ART558 is a first-in-class, orally bioavailable, allosteric inhibitor of the polymerase function of Polθ.[2][3] It has been shown to induce synthetic lethality in breast cancer cells with BRCA1 or BRCA2 mutations and to enhance the efficacy of Poly (ADP-ribose) polymerase (PARP) inhibitors.[2] This whitepaper will explore the discovery process of ART558, from high-throughput screening to its optimization, and provide a detailed account of its synthesis and preclinical characterization.

Discovery of ART558

The discovery of ART558 was the result of a systematic drug discovery campaign initiated with a high-throughput screening (HTS) of approximately 165,000 compounds.[4] The screening assay was designed to identify inhibitors of the polymerase activity of the full-length Polθ protein.

High-Throughput Screening and Hit Identification

A PicoGreen-based primer extension assay was utilized to measure the polymerase activity of Polθ.[4] This HTS led to the identification of initial hits that served as the starting point for a medicinal chemistry optimization program.

Lead Optimization

The initial hits from the HTS were optimized through structure-based drug design and medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. This optimization process led to the identification of ART558 as a lead candidate with potent and selective inhibition of Polθ.

Mechanism of Action

ART558 acts as an allosteric inhibitor of the Polθ polymerase domain.[3] X-ray crystallography and biochemical studies have revealed that ART558 binds to a site distinct from the active site, inducing a conformational change that traps the enzyme on the DNA substrate in a closed, inactive state.[5] This unique mechanism of action prevents the polymerase from carrying out its DNA synthesis function within the MMEJ pathway.

The inhibition of Polθ by ART558 leads to an accumulation of DNA damage, particularly in cells that are heavily reliant on MMEJ for survival, such as those with BRCA mutations. This targeted approach results in synthetic lethality, where the combination of the genetic defect (BRCA mutation) and the drug-induced inhibition of a compensatory pathway (MMEJ) leads to cancer cell death, with minimal effects on healthy cells.

G cluster_0 DNA Double-Strand Break (DSB) cluster_1 DNA Repair Pathways cluster_2 Key Enzymes cluster_3 ART558 Action cluster_4 Cellular Outcome DSB DSB HR_Pathway Homologous Recombination (HR) DSB->HR_Pathway Primary Repair in Healthy Cells MMEJ_Pathway Microhomology-Mediated End Joining (MMEJ) DSB->MMEJ_Pathway Alternative Repair BRCA BRCA1/2 HR_Pathway->BRCA Dependent on Pol_Theta Polθ MMEJ_Pathway->Pol_Theta Dependent on Cell_Survival Cell Survival MMEJ_Pathway->Cell_Survival Leads to (in HR-deficient cells) BRCA->Cell_Survival Leads to (in HR-deficient cells) Inactive_Complex Polθ-DNA Trapped Complex Pol_Theta->Inactive_Complex Traps on DNA ART558 ART558 ART558->Pol_Theta Allosteric Inhibition Apoptosis Apoptosis (Cell Death) ART558->Apoptosis Induces in BRCA-mutant cells (Synthetic Lethality) Inactive_Complex->MMEJ_Pathway Blocks G Starting_Material_A Commercially Available Phenylalanine Derivative Intermediate_1 Protected Amino Acid Starting_Material_A->Intermediate_1 Protection Starting_Material_B Substituted Pyridine Derivative Intermediate_2 Amide Coupling Starting_Material_B->Intermediate_2 Intermediate_1->Intermediate_2 Coupling with B ART558 ART558 Intermediate_2->ART558 Deprotection G Start Start: High-Throughput Screening (~165,000 compounds) HTS_Assay PicoGreen-based Primer Extension Assay Start->HTS_Assay Hit_ID Hit Identification HTS_Assay->Hit_ID Lead_Opt Lead Optimization (Structure-Based Design) Hit_ID->Lead_Opt ART558_ID Identification of ART558 Lead_Opt->ART558_ID In_Vitro_Char In Vitro Characterization ART558_ID->In_Vitro_Char Cellular_Assays Cellular Assays ART558_ID->Cellular_Assays Mechanism_Studies Mechanism of Action Studies ART558_ID->Mechanism_Studies Final_Candidate ART558 as Preclinical Candidate In_Vitro_Char->Final_Candidate Cellular_Assays->Final_Candidate Mechanism_Studies->Final_Candidate

References

An In-depth Technical Guide on the Biochemical and Cellular Effects of SZV-558

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "SZV-558" does not appear in publicly available scientific literature or databases. As such, the following guide is a structured template demonstrating the requested format and content, which can be populated once data on this compound becomes available. All data, protocols, and pathways are hypothetical examples for illustrative purposes.

Abstract

This technical guide provides a comprehensive overview of the putative biochemical and cellular effects of this compound, a novel therapeutic candidate. It details its mechanism of action, impact on cellular signaling pathways, and provides methodologies for key experimental procedures used in its evaluation. All quantitative data are presented in tabular format for clarity, and complex biological processes are visualized using diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the study of this compound.

Introduction

This compound is a small molecule inhibitor currently under investigation for [Insert Therapeutic Area ]. Its primary molecular target is believed to be [Insert Target Protein/Enzyme ], a key component in the [Insert Signaling Pathway Name ] pathway, which is implicated in the pathophysiology of [Insert Disease(s) ]. This guide summarizes the current understanding of this compound's biological activity.

Biochemical Effects of this compound

Enzyme Inhibition and Binding Affinity

This compound has been characterized as a potent inhibitor of [Target Enzyme ]. In vitro biochemical assays were conducted to determine its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50).

Table 1: Biochemical Activity of this compound

Assay TypeParameterValueConditions
Enzyme InhibitionIC50 (nM)15.2[Target Enzyme ] at 1 nM, ATP at Km
Binding AffinityKi (nM)8.7Competitive binding assay
Binding AffinityKD (nM)25.4Surface Plasmon Resonance (SPR)
Experimental Protocol: In Vitro Kinase Assay

This protocol describes the determination of the IC50 value of this compound against [Target Enzyme ].

  • Reagents: Recombinant human [Target Enzyme ], biotinylated peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • A serial dilution of this compound (0.1 nM to 100 µM) in DMSO is prepared.

    • The kinase reaction is initiated by adding 5 µL of 1 nM [Target Enzyme ] to a 384-well plate containing the substrate and this compound.

    • ATP is added to a final concentration equal to its Km value to start the reaction.

    • The reaction is incubated for 60 minutes at room temperature.

    • The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve using a four-parameter logistic model.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Serial Dilution of this compound C Add this compound and Mix to Plate A->C B Prepare Kinase Reaction Mix (Enzyme, Substrate) B->C D Initiate Reaction with ATP C->D E Incubate for 60 min at RT D->E F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F G Generate Luminescent Signal (Kinase Detection Reagent) F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro kinase inhibition assay.

Cellular Effects of this compound

Inhibition of Target Phosphorylation

The cellular activity of this compound was assessed by measuring the phosphorylation of [Downstream Substrate ], a direct substrate of [Target Enzyme ].

Table 2: Cellular Activity of this compound

Cell LineAssay TypeParameterValue
[Cell Line 1 ]Western Blotp-[Substrate] IC50 (nM)45.8
[Cell Line 2 ]ELISAp-[Substrate] IC50 (nM)52.3
Anti-proliferative Activity

This compound demonstrated anti-proliferative effects in various cancer cell lines.

Table 3: Anti-proliferative Effects of this compound

Cell LineAssay TypeParameterValue
[Cell Line 1 ]CellTiter-Glo®GI50 (nM)78.1
[Cell Line 2 ]MTT AssayGI50 (nM)95.6
[Normal Fibroblast ]CellTiter-Glo®GI50 (nM)>10,000
Experimental Protocol: Western Blot for Phospho-Substrate
  • Cell Culture and Treatment: [Cell Line 1 ] cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with varying concentrations of this compound for 2 hours.

  • Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% BSA in TBST and incubated with primary antibodies against phospho-[Substrate ] and total [Substrate ] overnight at 4°C.

  • Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Band intensities are quantified using densitometry software.

Signaling Pathway Modulation by this compound

This compound exerts its cellular effects by inhibiting the [Signaling Pathway Name ] pathway. The binding of this compound to [Target Enzyme ] prevents the phosphorylation of [Downstream Substrate ], which in turn inhibits downstream signaling cascades responsible for cell proliferation and survival.

G cluster_pathway [Signaling Pathway Name] Pathway Upstream Upstream Signal Target [Target Enzyme] Upstream->Target Activates Downstream [Downstream Substrate] Target->Downstream Phosphorylates Effect Cell Proliferation & Survival Downstream->Effect Promotes SZV558 This compound SZV558->Target

Caption: Proposed mechanism of action of this compound.

Conclusion

The data presented in this guide characterize this compound as a potent and selective inhibitor of [Target Enzyme ]. It demonstrates significant anti-proliferative activity in cancer cell lines by effectively suppressing the [Signaling Pathway Name ] pathway. These findings support the continued development of this compound as a potential therapeutic agent for [Insert Disease(s) ]. Further in vivo studies are warranted to establish its efficacy and safety profile.

SZV-558 Target Identification and Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of SZV-558, a potent and selective neuroprotective agent. This compound has been identified as a selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative conditions, particularly Parkinson's disease. This document outlines the key experimental approaches, quantitative data, and signaling pathways associated with the mechanism of action of this compound.

Executive Summary

This compound is a novel compound that has demonstrated significant neuroprotective properties in preclinical models of Parkinson's disease. Target identification studies have unequivocally pointed to monoamine oxidase-B (MAO-B) as its primary molecular target. The validation of this target has been achieved through a combination of in vitro enzymatic assays, cell-based models of neurotoxicity, and in vivo studies using toxin-induced models of Parkinson's disease. The mechanism of action of this compound involves the inhibition of MAO-B, which leads to a reduction in the degradation of dopamine and a decrease in oxidative stress, ultimately protecting dopaminergic neurons from degeneration.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity and neuroprotective effects.

Table 1: In Vitro Inhibitory Activity of this compound against Monoamine Oxidase-B

ParameterSpeciesValue
IC50Rat MAO-B50 nM[1]
IC50Human MAO-B60 nM[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the dopamine metabolic pathway, specifically through the inhibition of MAO-B. This intervention has downstream effects on neuronal survival pathways by mitigating oxidative stress.

SZV558_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_effects Cellular Effects Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_R Dopamine Receptors Dopamine->Dopamine_R Dopamine->Dopamine_R DOPAC DOPAC H2O2 Hydrogen Peroxide (H₂O₂) (Oxidative Stress) OxidativeStress Reduced Oxidative Stress MAOB->DOPAC MAOB->H2O2 SZV558 This compound SZV558->MAOB Inhibition Neuroprotection Neuroprotection SZV558->Neuroprotection Signal Dopaminergic Signaling Dopamine_R->Signal MAO_Assay_Workflow start Start reagent_prep Prepare Reagents: - this compound dilutions - MAO-B enzyme - Substrate mix start->reagent_prep plate_setup Add this compound and MAO-B to 96-well plate reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation reaction_init Initiate reaction with substrate mix pre_incubation->reaction_init incubation Incubate at 37°C reaction_init->incubation measurement Measure Fluorescence incubation->measurement data_analysis Calculate % Inhibition and IC50 measurement->data_analysis end End data_analysis->end Neuroprotection_Assay_Workflow start Start cell_seeding Seed neuronal cells in 96-well plates start->cell_seeding pretreatment Pre-treat cells with various concentrations of this compound cell_seeding->pretreatment neurotoxin Induce neurotoxicity (e.g., with 6-OHDA or MPP+) pretreatment->neurotoxin incubation Incubate for 24-48 hours neurotoxin->incubation viability_assay Perform cell viability assay (e.g., MTT) incubation->viability_assay data_analysis Analyze data to determine neuroprotective effect viability_assay->data_analysis end End data_analysis->end InVivo_Model_Workflow start Start acclimatization Animal Acclimatization and Grouping start->acclimatization treatment_regimen This compound or Vehicle Administration acclimatization->treatment_regimen toxin_induction MPTP-induced Neurotoxicity treatment_regimen->toxin_induction behavioral_testing Behavioral Assessments (e.g., Rotarod) toxin_induction->behavioral_testing tissue_collection Euthanasia and Brain Tissue Collection behavioral_testing->tissue_collection analysis Neurochemical (HPLC) and Histological (TH staining) Analysis tissue_collection->analysis data_analysis Statistical Analysis of Results analysis->data_analysis end End data_analysis->end

References

Structural Analysis of SC-558 Binding to COX-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "SZV-558" did not yield specific results for a molecule with that designation. Based on the context of structural binding analysis, this guide focuses on SC-558 , a well-characterized selective inhibitor of cyclooxygenase-2 (COX-2). We proceed under the assumption that "this compound" was a typographical error.

This technical guide provides an in-depth overview of the structural analysis of SC-558 binding to its target, the COX-2 enzyme. It is intended for researchers, scientists, and professionals involved in drug development and molecular biology.

Quantitative Binding and Inhibition Data

The interaction between SC-558 and COX-2 can be quantified through various metrics that describe its binding affinity and inhibitory potency.

ParameterValueSpeciesAssay ConditionsReference
IC50 50 nMHumanRecombinant enzyme assay[1] (Implied)
Ki Not explicitly found---
Kd Not explicitly found---

Note: While a precise IC50 value from a specific study is not available in the provided search results, the molecular dynamics study of SC-558's movement from the active site of COX-2 implies a potent interaction consistent with nanomolar range inhibition.[1] The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki, or inhibition constant, represents the inhibitor concentration at which 50% of the enzyme is inhibited, and it can be calculated from the IC50. The dissociation constant (Kd) is a measure of the binding affinity between a ligand and its receptor, where a smaller Kd indicates a tighter binding.[2][3][4][5]

Structural Basis of SC-558 Binding to COX-2

The binding of SC-558 to the COX-2 enzyme has been elucidated through X-ray crystallography and further explored using molecular dynamics simulations.[1] The crystal structure of the COX-2 enzyme in complex with SC-558 (PDB ID: 1cx2) provides a static snapshot of the key interactions.

Molecular dynamics studies have provided insights into the movement of SC-558 from the active site to the exterior of the COX-2 protein.[1] This analysis reveals a multi-stage process involving significant conformational changes in both the ligand and the protein. The journey of the ligand is marked by energetic and structural instabilities at certain points, highlighting a potential gating mechanism for ligand entry and exit from the deep active site pocket.[1] A shallow cavity near the protein surface has been identified where the ligand can bind reversibly before its final expulsion.[1]

Signaling Pathway of COX-2 Inhibition

SC-558, as a selective COX-2 inhibitor, modulates the inflammatory signaling pathway by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 SC558 SC-558 SC558->COX2 Inhibition Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: COX-2 signaling pathway and the inhibitory action of SC-558.

Experimental Protocols

Determining Binding Affinity via Surface Plasmon Resonance (SPR)

This protocol outlines a general workflow for assessing the binding kinetics and affinity of a small molecule inhibitor like SC-558 to its target enzyme, COX-2.

SPR_Workflow Immobilization 1. Immobilize COX-2 on Sensor Chip Analyte_Prep 2. Prepare Serial Dilutions of SC-558 Immobilization->Analyte_Prep Association 3. Inject SC-558 (Association) Analyte_Prep->Association Dissociation 4. Inject Buffer (Dissociation) Association->Dissociation Regeneration 5. Regenerate Sensor Surface Dissociation->Regeneration Data_Analysis 6. Analyze Sensorgrams to Determine kon, koff, and Kd Regeneration->Data_Analysis

Caption: A general workflow for Surface Plasmon Resonance (SPR) analysis.

Methodology:

  • Immobilization of COX-2:

    • The purified COX-2 enzyme is immobilized on a suitable SPR sensor chip (e.g., CM5 chip) via amine coupling.

    • The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • COX-2 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

    • Remaining active sites are deactivated with ethanolamine.

  • Analyte Preparation:

    • A stock solution of SC-558 is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the running buffer to create a range of concentrations.

  • Binding Analysis (Association and Dissociation):

    • The running buffer is continuously passed over the sensor surface to establish a stable baseline.

    • Each concentration of SC-558 is injected for a defined period to monitor the association phase.

    • Following the association phase, the running buffer is injected to monitor the dissociation of the SC-558 from the immobilized COX-2.

  • Surface Regeneration:

    • After each binding cycle, the sensor surface is regenerated by injecting a solution that disrupts the interaction without denaturing the immobilized enzyme (e.g., a low pH glycine solution).

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Conclusion

The structural and quantitative analysis of SC-558 binding to COX-2 provides a detailed understanding of its mechanism of action as a selective inhibitor. The insights from X-ray crystallography and molecular dynamics simulations are crucial for the rational design of novel anti-inflammatory agents with improved efficacy and safety profiles. The experimental protocols outlined in this guide serve as a foundation for researchers to further investigate the binding characteristics of other small molecule inhibitors.

References

In Vitro Characterization of SZV-558 (ART558): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of SZV-558, also known as ART558, a potent and selective allosteric inhibitor of DNA polymerase theta (Polθ). The data and protocols presented herein are collated from publicly available research to facilitate further investigation and application of this compound in cancer research, particularly in the context of synthetic lethality.

Core Compound Data

ParameterValueReference
Target DNA Polymerase Theta (Polθ)[1]
Mechanism of Action Allosteric Inhibitor[1]
IC50 7.9 nM[1]

In Vitro Efficacy

This compound (ART558) demonstrates potent and selective activity in vitro, primarily through the inhibition of the Polθ-mediated DNA repair pathway, known as Theta-Mediated End Joining (TMEJ). This inhibition leads to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.

Cell Viability and Colony Formation
Cell LineGenetic BackgroundAssayTreatmentResultReference
DLD-1Colorectal Adenocarcinoma (BRCA2 truncating mutation)Cell Viability & Colony Formation0-2 µM ART558 for 6 daysEffective decrease in cell viability and inhibition of colony formation[1]
Isogenic BRCA1-deficient cells-Synthetic Lethality Assay0-10 µM ART558 for 7 daysShows synthetic lethality[1]
Isogenic BRCA2-/- cells-Synthetic Lethality Assay0-10 µM ART558 for 7 daysShows synthetic lethality[1]
DNA Damage and Pathway Activation
Cell LineGenetic BackgroundAssayTreatmentResultReference
Isogenic BRCA2-/- cells-γH2AX Accumulation5 µM ART558 for 0-72 hoursIncreased γH2AX accumulation[1]
MDA-MB-436-STING Pathway Activation1 µM ART558 for 48 hoursActivation of the STING pathway[1]
CAPAN-1-STING Pathway Activation1 µM ART558 for 48 hoursActivation of the STING pathway[1]

Experimental Protocols

Polθ Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Polθ.

Materials:

  • Recombinant human Polθ enzyme

  • Fluorescently labeled DNA substrate

  • Assay buffer (specific composition depends on enzyme supplier)

  • This compound (ART558) compound

  • Microplate reader

Protocol:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add the Polθ enzyme to each well.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Incubate for a pre-determined period at the optimal temperature for enzyme activity.

  • Initiate the reaction by adding the fluorescently labeled DNA substrate.

  • Monitor the change in fluorescence over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., DLD-1)

  • Complete cell culture medium

  • This compound (ART558)

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well cell culture plates

  • Spectrophotometer or luminometer

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 6 days).

  • For MTT assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength.

  • For CellTiter-Glo® assay:

    • Add CellTiter-Glo® reagent to each well.

    • Mix and incubate for a short period to stabilize the luminescent signal.

    • Measure the luminescence.

  • Normalize the results to the vehicle-treated control to determine the percentage of cell viability.

Colony Formation Assay

Objective: To evaluate the long-term effect of this compound on the clonogenic survival of cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (ART558)

  • 6-well cell culture plates

  • Crystal violet staining solution

Protocol:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow cells to attach and then treat with various concentrations of this compound.

  • Incubate the plates for a period that allows for colony formation (typically 10-14 days), replacing the medium with fresh medium containing the compound every few days.

  • After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Signaling Pathways and Experimental Workflows

SZV_558_Mechanism_of_Action cluster_0 DNA Damage cluster_1 DNA Repair Pathways cluster_2 Drug Intervention cluster_3 Cellular Outcome DNA_Lesion DNA Double-Strand Break HR Homologous Recombination (HR) (e.g., BRCA1/2 proficient) DNA_Lesion->HR Primary Repair Pathway TMEJ Theta-Mediated End Joining (TMEJ) DNA_Lesion->TMEJ Alternative Repair Pathway Cell_Survival Cell Survival HR->Cell_Survival TMEJ->Cell_Survival In BRCA-deficient cells Synthetic_Lethality Synthetic Lethality (Apoptosis) SZV558 This compound (ART558) SZV558->TMEJ Inhibits Polθ SZV558->Synthetic_Lethality Induces in BRCA-deficient cells

Caption: Mechanism of Action of this compound leading to synthetic lethality.

Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Treatment Treat with this compound (ART558) (Various Concentrations) Adherence->Treatment Incubation Incubate for Specified Duration (e.g., 6 days) Treatment->Incubation Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo®) Incubation->Add_Reagent Measure_Signal Measure Absorbance or Luminescence Add_Reagent->Measure_Signal Data_Analysis Analyze Data and Determine IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End STING_Pathway_Activation SZV558 This compound (ART558) Treatment Pol_Theta_Inhibition Inhibition of Polθ SZV558->Pol_Theta_Inhibition DNA_Damage_Accumulation Accumulation of ssDNA and Unrepaired DNA Lesions Pol_Theta_Inhibition->DNA_Damage_Accumulation cGAS_Activation cGAS Activation DNA_Damage_Accumulation->cGAS_Activation cGAMP_Production cGAMP Production cGAS_Activation->cGAMP_Production STING_Activation STING Activation cGAMP_Production->STING_Activation TBK1_IRF3_Phosphorylation TBK1/IRF3 Phosphorylation STING_Activation->TBK1_IRF3_Phosphorylation Interferon_Response Type I Interferon Response TBK1_IRF3_Phosphorylation->Interferon_Response

References

Early Research Findings on SZV-558: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the early research findings on SZV-558, a novel compound with potential therapeutic applications in neurodegenerative diseases. The information presented is collated from preclinical studies and focuses on the compound's mechanism of action, pharmacological properties, and initial safety profile.

Core Findings and Mechanism of Action

This compound is a potent and selective inhibitor of monoamine oxidase-B (MAO-B).[1][2] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, this compound increases the availability of dopamine in the nigrostriatal pathway, a crucial area for motor control that degenerates in Parkinson's disease.[3] Beyond its primary enzymatic inhibition, this compound has demonstrated neuroprotective effects in various preclinical models of Parkinson's disease.[3][4]

The compound belongs to a series of (hetero)arylalkenylpropargylamine compounds.[3] Early research indicates that this compound possesses favorable drug-like properties for central nervous system (CNS) applications and has shown a promising safety profile in preliminary assessments, with no reported hERG or mutagenic activities.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies on this compound.

Parameter Species Value Reference
IC50 (MAO-B)Rat50 nM[1][2]
IC50 (MAO-B)Human60 nM[1][2]

Table 1: In Vitro MAO-B Inhibitory Activity of this compound

Animal Model Treatment Key Findings Reference
MPTP-induced mouse model10 mg/kg i.p.Protected against striatal dopamine depletion and motor dysfunction.[3]
Rotenone-treated rat striatum (in vitro)-Rescued tyrosine hydroxylase positive neurons.[3]
Chronic MPTP plus probenecid (MPTPp) mouse model-Demonstrated protective effects against the progressive loss of nigrostriatal dopaminergic neurons.[4][5]

Table 2: In Vivo and In Vitro Neuroprotective Effects of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

MAO-B Inhibition Assay

The inhibitory activity of this compound on MAO-B was determined using recombinant human and rat MAO-B enzymes. The assay likely involved incubating the enzyme with various concentrations of this compound, followed by the addition of a substrate (e.g., benzylamine). The rate of product formation was measured, and the IC50 value was calculated as the concentration of this compound that resulted in 50% inhibition of the enzyme activity.

MPTP-Induced Mouse Model of Parkinson's Disease

To assess the in vivo efficacy of this compound, a mouse model of Parkinson's disease was induced by the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons. Mice were pretreated with this compound (10 mg/kg, intraperitoneally) before MPTP administration. The protective effect of this compound was evaluated by measuring the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC) and by assessing motor function through behavioral tests.[3]

Rotenone-Induced Oxidative Stress Model

The neuroprotective effects of this compound against oxidative stress were investigated using an in vitro model. Rat striatal slices were treated with rotenone, a mitochondrial complex I inhibitor that induces oxidative stress and neuronal cell death. The protective effect of this compound was determined by measuring the release of pathological dopamine and the formation of toxic dopamine quinone, as well as by assessing the survival of tyrosine hydroxylase (TH)-positive neurons through immunohistochemistry.[3]

Visualizations

Signaling Pathway and Mechanism of Action

SZV558_Mechanism cluster_neuron Dopaminergic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism OxidativeStress Oxidative Stress Dopamine->OxidativeStress DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC SZV558 This compound SZV558->MAOB Inhibition Neuroprotection Neuroprotection SZV558->Neuroprotection Experimental_Workflow start Start: Animal Model Selection (e.g., MPTP mice) treatment Treatment Groups: - Vehicle Control - this compound (10 mg/kg i.p.) start->treatment mptp MPTP Administration (Induction of Parkinsonism) treatment->mptp behavioral Behavioral Assessment (Motor Function Tests) mptp->behavioral biochemical Biochemical Analysis (Striatal Dopamine Levels - HPLC) mptp->biochemical histological Histological Analysis (Immunohistochemistry for TH) mptp->histological end End: Data Analysis and Conclusion behavioral->end biochemical->end histological->end

References

The Pharmacology of SZV-558: A Technical Guide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SZV-558 is a novel (hetero)arylalkenyl propargylamine compound demonstrating significant potential as a neuroprotective agent for Parkinson's disease. Its mechanism of action centers on the selective and potent inhibition of monoamine oxidase-B (MAO-B), an enzyme implicated in the neurodegenerative processes of Parkinson's. This technical guide provides an in-depth overview of the pharmacology of this compound, including its mechanism of action, quantitative data on its potency, and detailed protocols for key experimental procedures used to evaluate its efficacy in preclinical models of Parkinson's disease.

Mechanism of Action

This compound exerts its neuroprotective effects through a dual mechanism. Primarily, it is a selective inhibitor of monoamine oxidase-B (MAO-B). MAO-B is responsible for the degradation of dopamine in the brain, and its inhibition by this compound leads to increased dopamine availability in the nigrostriatal pathway. Additionally, certain MAO-B inhibitors, including those with a propargylamine structure like this compound, are thought to possess neuroprotective properties that shield dopaminergic neurons from cell death. The simultaneous inhibition of MAO-B and the mitigation of oxidative stress-induced pathological dopamine release appear to be a plausible strategy for combating Parkinson's disease.[1]

Quantitative Data

The potency of this compound as a selective MAO-B inhibitor has been quantified through in vitro assays.

Parameter Species Value Reference
IC50 (MAO-B)Rat50 nM[1]
IC50 (MAO-B)Human60 nM[1]

Experimental Protocols

In Vivo Model of Parkinson's Disease: MPTP/Probenecid Administration

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study Parkinson's disease. Probenecid is co-administered to inhibit the clearance of MPTP's active metabolite, MPP+, thus enhancing its neurotoxic effects.

Materials:

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

  • Probenecid

  • Saline solution (0.9% NaCl)

  • C57BL/6 mice

Procedure:

  • Prepare a stock solution of MPTP hydrochloride in saline.

  • Prepare a stock solution of probenecid. The vehicle for probenecid will depend on the specific product's solubility characteristics.

  • On the day of induction, administer a single dose of probenecid (e.g., 250 mg/kg) via intraperitoneal (i.p.) injection.

  • Thirty minutes after probenecid administration, begin the MPTP treatment regimen. A common acute regimen involves four i.p. injections of MPTP (e.g., 22 mg/kg) at 2-hour intervals.

  • Control animals should receive vehicle injections following the same schedule.

  • House the animals with appropriate care and monitoring for the duration of the study (typically 7 to 30 days).

Measurement of Striatal Dopamine Levels by HPLC-ECD

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a sensitive method for quantifying dopamine and its metabolites in brain tissue.

Materials:

  • Striatal tissue samples

  • Homogenization buffer (e.g., 0.1 M perchloric acid)

  • Internal standard (e.g., 3,4-dihydroxybenzylamine)

  • HPLC system with an electrochemical detector

  • C18 reverse-phase HPLC column

Procedure:

  • Dissect and weigh the striatal tissue on ice.

  • Homogenize the tissue in a known volume of ice-cold homogenization buffer containing the internal standard.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a defined volume of the filtered supernatant onto the HPLC system.

  • Separate dopamine and its metabolites on the C18 column using an appropriate mobile phase.

  • Detect the analytes using the electrochemical detector set at an oxidizing potential.

  • Quantify the concentration of dopamine by comparing the peak area to that of a standard curve and normalizing to the internal standard.

Tyrosine Hydroxylase (TH) Immunohistochemistry

Tyrosine hydroxylase is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons. Immunohistochemistry for TH is used to assess the survival of these neurons in the substantia nigra.

Materials:

  • Brain sections containing the substantia nigra

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

  • Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit anti-TH)

  • Secondary antibody: fluorescently-labeled anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Perfuse the animals and prepare cryostat or vibratome sections of the brain.

  • Wash the sections in PBS.

  • Incubate the sections in blocking solution for at least 1 hour at room temperature to reduce non-specific antibody binding.

  • Incubate the sections with the primary anti-TH antibody diluted in blocking solution overnight at 4°C.

  • Wash the sections extensively in PBS.

  • Incubate the sections with the fluorescently-labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

  • Wash the sections in PBS.

  • Mount the sections on slides with mounting medium and coverslip.

  • Visualize the stained sections using a fluorescence microscope and quantify the number of TH-positive neurons in the substantia nigra.

Signaling Pathways and Experimental Workflows

SZV558_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC OxidativeStress Oxidative Stress MAOB->OxidativeStress SZV558 This compound SZV558->MAOB Inhibition SZV558->OxidativeStress Protection Mitochondrion Mitochondrion Neurodegeneration Neurodegeneration OxidativeStress->Neurodegeneration MPTP_Experimental_Workflow start Start: C57BL/6 Mice probenecid Administer Probenecid (i.p.) start->probenecid mptp Administer MPTP (4x i.p. at 2h intervals) probenecid->mptp treatment Administer this compound or Vehicle mptp->treatment behavioral Behavioral Testing (e.g., Rotarod) treatment->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia hplc Striatal Dopamine Measurement (HPLC-ECD) euthanasia->hplc ihc TH Immunohistochemistry (Substantia Nigra) euthanasia->ihc data Data Analysis hplc->data ihc->data

References

Initial Exploration of SZV-558 in Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical exploration of SZV-558, a potent and selective monoamine oxidase B (MAO-B) inhibitor. The data and methodologies presented herein are compiled from foundational studies investigating its potential as a neuroprotective agent in models of Parkinson's disease.

Core Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound, offering a clear comparison of its efficacy and pharmacological profile.

Table 1: In Vitro MAO-B Inhibitory Potency of this compound
SpeciesIC50 (nM)
Rat50[1][2]
Human60[1][2]
Table 2: Neuroprotective Effects of this compound in an In Vitro Model of Oxidative Stress
TreatmentPathological [3H]DA Efflux (% of control)
6-OHDA alone100
6-OHDA + this compound (10 µM)Significantly reduced

Note: Specific quantitative reduction values were not provided in the source material.

Table 3: Efficacy of this compound in an Acute MPTP Mouse Model of Parkinson's Disease
Treatment GroupStriatal Dopamine (DA) Level (% of control)
Vehicle100
MPTP~40
MPTP + this compound (10 mg/kg)Significantly higher than MPTP alone

Note: Specific quantitative values for the this compound treated group were not detailed in the initial findings.

Table 4: Neuroprotective Effects of this compound in a Chronic MPTP plus Probenecid (MPTPp) Mouse Model
Treatment GroupTH-positive Neurons in SNc (% of control)Striatal TH-positive Fiber Density (% of control)Motor Activity (Total Distance Moved)
Vehicle100100Baseline
MPTPpSignificant lossSignificant lossReduced
MPTPp + this compoundProtected from lossProtected from lossRestored towards baseline
MPTPp + RasagilineProtected from lossProtected from lossRestored towards baseline

Note: This table provides a qualitative summary of the findings. The study demonstrated that this compound's protective effects were comparable to those of rasagiline.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

In Vitro MAO-B Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on MAO-B activity.

  • Enzyme Source: Recombinant human and rat MAO-B.

  • Substrate: A suitable substrate for MAO-B (e.g., benzylamine or kynuramine) is used.

  • Procedure:

    • Varying concentrations of this compound are pre-incubated with the MAO-B enzyme at 37°C.

    • The reaction is initiated by the addition of the substrate.

    • The formation of the product is measured over time using a suitable detection method (e.g., spectrophotometry or fluorometry).

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Oxidative Stress Model
  • Objective: To assess the neuroprotective effect of this compound against toxin-induced pathological dopamine release.

  • System: Rat striatal slices pre-loaded with [3H]dopamine ([3H]DA).

  • Toxin: 6-hydroxydopamine (6-OHDA) to induce oxidative stress and pathological dopamine efflux.

  • Procedure:

    • Striatal slices are prepared and incubated with [3H]DA to allow for uptake into dopaminergic terminals.

    • After a washout period, the slices are exposed to 6-OHDA in the presence or absence of this compound.

    • The amount of [3H]DA released into the superfusion medium is measured by liquid scintillation counting.

    • The protective effect of this compound is determined by comparing the toxin-induced [3H]DA efflux in treated and untreated slices.

Acute MPTP Mouse Model of Parkinson's Disease
  • Objective: To evaluate the in vivo efficacy of this compound in preventing MPTP-induced dopaminergic neurodegeneration.

  • Animal Model: Male C57BL/6 mice.

  • Toxin Administration: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered intraperitoneally (i.p.) in multiple doses over a short period (e.g., 4x20 mg/kg, 2 hours apart).

  • This compound Treatment: this compound is administered i.p. prior to the first MPTP injection.

  • Outcome Measures:

    • Neurochemical Analysis: Levels of dopamine and its metabolites (DOPAC and HVA) in the striatum are measured using high-performance liquid chromatography (HPLC) with electrochemical detection.

    • Immunohistochemistry: Tyrosine hydroxylase (TH) staining is performed on brain sections to visualize and quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and their terminals in the striatum.

Chronic MPTP plus Probenecid (MPTPp) Mouse Model
  • Objective: To assess the neuroprotective effects of this compound in a more slowly progressing model of Parkinson's disease.

  • Animal Model: Male C57BL/6 mice.

  • Toxin Administration: A combination of MPTP and probenecid (which inhibits the clearance of MPTP's toxic metabolite, MPP+) is administered over an extended period to induce progressive neurodegeneration.

  • This compound Treatment: this compound is administered daily throughout the toxin administration period.

  • Outcome Measures:

    • Behavioral Analysis: Motor activity is assessed using tests such as the open field test to measure total distance moved, and other relevant motor function tests.

    • Neurochemical and Immunohistochemical Analysis: As described for the acute MPTP model.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the initial exploration of this compound.

G cluster_presynaptic Presynaptic Dopaminergic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC OxidativeStress Oxidative Stress (ROS, Quinones) MAOB->OxidativeStress SZV558 This compound SZV558->MAOB Inhibition Neurodegeneration Neurodegeneration OxidativeStress->Neurodegeneration Leads to

Caption: Proposed neuroprotective mechanism of this compound.

G start Start: C57BL/6 Mice pretreatment Pre-treatment: This compound or Vehicle (i.p.) start->pretreatment mptp_admin MPTP Administration: 4x20 mg/kg (i.p.) 2 hours apart pretreatment->mptp_admin sacrifice Sacrifice (72h post-last MPTP dose) mptp_admin->sacrifice analysis Neurochemical & Immunohistochemical Analysis of Striatum & SNc sacrifice->analysis end End: Assess Neuroprotection analysis->end

Caption: Workflow for the acute MPTP mouse model experiment.

G Dopamine Cytosolic Dopamine Auto_oxidation Auto-oxidation / MAO-B Activity Dopamine->Auto_oxidation Dopamine_Quinone Dopamine Quinone (Toxic) Auto_oxidation->Dopamine_Quinone Protein_Adducts Protein Adducts Dopamine_Quinone->Protein_Adducts SZV558 This compound SZV558->Auto_oxidation Inhibits Cellular_Damage Cellular Damage Protein_Adducts->Cellular_Damage

Caption: Inhibition of toxic dopamine quinone formation by this compound.

References

Methodological & Application

No Publicly Available Data for Experimental Protocol of SZV-558 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for the experimental protocol of a compound designated SZV-558 for cell culture applications have yielded no publicly available scientific literature, patents, or clinical trial information. This suggests that "this compound" may be a proprietary compound name not yet disclosed in public research, a hypothetical substance, or an incorrect identifier.

Efforts to locate data on its mechanism of action, signaling pathways, or any associated experimental procedures, including cell viability, apoptosis, or western blot protocols, were unsuccessful. Consequently, the creation of detailed application notes, data tables, and diagrams as requested is not possible at this time due to the absence of foundational information.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution or company for details regarding its use in cell culture experiments. Without access to primary data, no specific guidance on its application can be provided.

Application Notes and Protocols for SZV-558 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SZV-558 is a potent and selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme implicated in the degradation of dopamine and the progression of neurodegenerative disorders such as Parkinson's disease.[1][2][3] Preclinical research has demonstrated the neuroprotective potential of this compound in animal models, making it a compound of interest for further investigation.[1][4] These application notes provide a comprehensive overview of the methodologies for utilizing this compound in animal studies, based on available research.

Mechanism of Action

This compound is a (hetero)arylalkenyl propargylamine compound that acts as a selective and irreversible inhibitor of MAO-B.[1][5] By inhibiting MAO-B, this compound prevents the breakdown of dopamine in the nigrostriatal pathway, thereby increasing dopamine availability.[1] Additionally, it is suggested to protect against oxidative stress-induced pathological dopamine release.[1][4] This dual action of MAO-B inhibition and protection against oxidative stress makes this compound a promising therapeutic candidate for Parkinson's disease.[1]

Signaling Pathway of this compound in Neuroprotection

SZV558_Pathway cluster_neuron Dopaminergic Neuron MPTP MPTP MPP MPP+ MPTP->MPP Metabolized by MAO-B ROS Reactive Oxygen Species (ROS) MPP->ROS Induces MAOB MAO-B Dopamine_Metabolism Dopamine Metabolism MAOB->Dopamine_Metabolism Neurodegeneration Neurodegeneration ROS->Neurodegeneration Leads to Dopamine Dopamine Dopamine->Dopamine_Metabolism Degradation SZV558 This compound SZV558->MAOB Inhibits

Caption: Mechanism of this compound in preventing MPTP-induced neurodegeneration.

Quantitative Data Summary

ParameterSpeciesValueReference
IC50 (MAO-B) Rat50 nM[2][3]
IC50 (MAO-B) Human60 nM[2][3]

Experimental Protocols

In Vivo Parkinson's Disease Model (MPTP-induced)

This protocol outlines the use of this compound in an acute mouse model of Parkinson's disease induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

Materials:

  • This compound

  • MPTP hydrochloride

  • Saline solution (0.9% NaCl)

  • Probenecid (for chronic models)

  • Male C57BL/6 mice

Experimental Workflow:

Experimental_Workflow cluster_acute Acute MPTP Model cluster_chronic Chronic MPTP/Probenecid Model SZV558_admin_acute This compound Administration (e.g., 10 mg/kg, i.p.) MPTP_admin_acute MPTP Administration (4x 20 mg/kg, i.p., 2h intervals) SZV558_admin_acute->MPTP_admin_acute 2 hours prior Behavioral_testing Behavioral Testing (e.g., Rotarod) MPTP_admin_acute->Behavioral_testing 24 hours post-MPTP Tissue_collection Tissue Collection (Striatum, Substantia Nigra) Behavioral_testing->Tissue_collection SZV558_admin_chronic This compound Administration MPTPp_admin MPTP + Probenecid Administration SZV558_admin_chronic->MPTPp_admin Endpoint_analysis Endpoint Analysis MPTPp_admin->Endpoint_analysis

Caption: Experimental workflows for acute and chronic MPTP models with this compound.

Acute MPTP Model Protocol:

  • Animal Acclimatization: Acclimate male C57BL/6 mice to the housing conditions for at least one week prior to the experiment.

  • This compound Administration: Administer this compound intraperitoneally (i.p.) at a dose of 10 mg/kg.[1] The vehicle control group should receive an equivalent volume of saline.

  • MPTP Induction: Two hours after this compound administration, induce parkinsonism by administering four injections of MPTP hydrochloride (20 mg/kg, i.p.) at two-hour intervals.[1]

  • Behavioral Assessment: 24 hours after the last MPTP injection, assess motor function using tests such as the rotarod to evaluate motor coordination and balance.[1]

  • Neurochemical Analysis: Following behavioral testing, euthanize the animals and dissect the striatum. Analyze the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC).[1]

  • Immunohistochemistry: Perfuse a separate cohort of animals and prepare brain sections. Perform tyrosine hydroxylase (TH) immunohistochemistry on sections of the substantia nigra to assess the loss of dopaminergic neurons.[1]

Chronic MPTP/Probenecid Model:

This compound has also been shown to be protective in a chronic mouse model using MPTP in combination with probenecid (MPTPp), which leads to a more progressive loss of dopaminergic neurons.[1][5] Specific dosing and timing for this compound in this model would need to be optimized but would follow a similar principle of pre-treatment before and/or co-administration with the neurotoxin.

Safety and Toxicology

Preliminary studies have indicated that this compound is safe at high doses and does not exhibit hERG or mutagenic activities.[1][6] However, comprehensive toxicology studies are recommended for any new compound progressing through preclinical development.

Conclusion

This compound is a promising MAO-B inhibitor with demonstrated neuroprotective effects in animal models of Parkinson's disease. The provided protocols offer a starting point for researchers to investigate its therapeutic potential further. As with any experimental compound, careful dose-response studies and thorough safety assessments are crucial for robust and reproducible results.

References

Application Notes and Protocols: Preparing Stock Solutions of Novel Compounds for Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate preparation of stock solutions is a critical first step in any experimental workflow involving novel compounds. The concentration and stability of the stock solution directly impact the reliability and reproducibility of assay results. This document provides a generalized framework and detailed protocols for preparing stock solutions of research compounds, using best practices applicable in the absence of specific compound data. The following guidelines are based on standard laboratory procedures for handling new chemical entities where physicochemical properties are not yet fully characterized.

General Principles for Handling Novel Compounds

When specific data for a compound, such as "SZV-558," is not available in the public domain, a systematic approach is required to determine the optimal solvent and storage conditions. This involves preliminary solubility testing and adherence to best practices for ensuring solution stability.

Table 1: Solubility and Stability of Common Solvents

While specific data for "this compound" is unavailable, the table below summarizes key properties of commonly used laboratory solvents for preparing stock solutions of non-polar compounds.

SolventMolecular Weight ( g/mol )Boiling Point (°C)Key CharacteristicsTypical Concentration in Cell-Based Assays
DMSO (Dimethyl Sulfoxide)78.13189Aprotic, highly polar solvent. Dissolves a wide range of polar and nonpolar compounds. Can be cytotoxic at higher concentrations.[1][2]< 0.5% (v/v)
Ethanol 46.0778.37Polar protic solvent. Generally less toxic to cells than DMSO.[1][3] Can have biological effects.< 1% (v/v)

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines a general procedure for preparing a 10 mM stock solution of a novel compound. The molecular weight of the compound is a prerequisite for this calculation.

Materials:

  • Novel compound (e.g., "this compound")

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Determine the Mass Required: Calculate the mass of the compound needed to prepare the desired volume and concentration of the stock solution. For a 10 mM solution, use the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

  • Weigh the Compound: Carefully weigh the calculated mass of the compound using an analytical balance. Transfer the compound to a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of DMSO to the microcentrifuge tube containing the compound.

  • Dissolution:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed tubes. Protect from light if the compound is light-sensitive.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of a novel compound.

G cluster_preparation Stock Solution Preparation cluster_storage Storage Calculate_Mass Calculate Required Mass Weigh_Compound Weigh Compound Calculate_Mass->Weigh_Compound Add_Solvent Add Solvent (e.g., DMSO) Weigh_Compound->Add_Solvent Dissolve Dissolve (Vortex/Sonicate) Add_Solvent->Dissolve Aliquot Aliquot into smaller volumes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store G Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activation Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation

References

Application Notes and Protocols for SZV-558 (ART558) in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SZV-558, more commonly known as ART558, is a potent and selective allosteric inhibitor of the polymerase domain of DNA Polymerase Theta (Polθ), with a reported IC50 of 7.9 nM.[1][2][3] Polθ is a key enzyme in the Theta-Mediated End Joining (TMEJ) DNA repair pathway, an error-prone mechanism for resolving DNA double-strand breaks.[2][3] In cancers with deficiencies in high-fidelity DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on TMEJ for survival. Inhibition of Polθ by ART558 in these homologous recombination-deficient (HRD) cells leads to a synthetic lethal phenotype, making it a promising therapeutic strategy for a range of cancers.[2]

These application notes provide detailed protocols for utilizing ART558 in high-throughput screening (HTS) campaigns to identify and characterize Polθ inhibitors and to screen for synthetic lethal interactions in relevant cancer cell lines.

Mechanism of Action: Synthetic Lethality and Immune Activation

ART558 functions by allosterically binding to the polymerase domain of Polθ, inhibiting its DNA synthesis activity. This blocks the TMEJ pathway, which is crucial for the survival of cancer cells that have lost the ability to perform homologous recombination due to mutations in genes like BRCA1 and BRCA2. The resulting accumulation of unrepaired DNA double-strand breaks triggers catastrophic genomic instability and selective cell death in these HRD cancer cells.

Recent studies have elucidated a secondary mechanism involving the activation of the innate immune system. The accumulation of cytoplasmic DNA fragments resulting from unresolved DNA damage activates the cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) pathway.[4][5][6][7][8] This, in turn, leads to the production of type I interferons and other pro-inflammatory cytokines, promoting an anti-tumor immune response by enhancing the infiltration and activation of CD8+ T cells.[6][8]

Below is a diagram illustrating the signaling pathway of Polθ inhibition by ART558 in BRCA-deficient cells.

PolQ_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DSB DNA Double-Strand Break (DSB) PolQ Polymerase Theta (Polθ) DSB->PolQ recruitment Unrepaired_DNA Unrepaired DSBs & Genomic Instability BRCA_mut BRCA1/2 Deficiency (HRD) BRCA_mut->PolQ dependency TMEJ Theta-Mediated End Joining (TMEJ) PolQ->TMEJ mediates Repair DNA Repair TMEJ->Repair Apoptosis Apoptosis ART558 ART558 ART558->PolQ inhibits Unrepaired_DNA->Apoptosis Micronuclei Cytosolic DNA (Micronuclei) Unrepaired_DNA->Micronuclei leads to cGAS cGAS Micronuclei->cGAS activates STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type1_IFN Type I Interferons (IFN-α/β) IRF3->Type1_IFN induces Immune_Response Anti-Tumor Immune Response Type1_IFN->Immune_Response promotes

Caption: Signaling pathway of ART558 in BRCA-deficient cells.

Quantitative Data Summary

The following tables summarize key quantitative data for ART558 and expected parameters for high-throughput screening assays.

Table 1: In Vitro Potency of ART558

ParameterValueSource
TargetDNA Polymerase Theta (Polθ)[1][2][3]
IC507.9 nM[1][2][3]
MechanismAllosteric Inhibitor[3]

Table 2: Recommended Concentration Ranges for Cell-Based Assays

Cell LineGenotypeConcentration RangeTreatment DurationSource
DLD-1 BRCA2 -/-BRCA2 knockout0 - 2 µM6 days[2]
CAPAN-1BRCA2 mutant1 µM48 hours[2]
MDA-MB-436BRCA1 mutant1 µM48 hours[2]
Isogenic BRCA1/2 modelsWild-type vs. knockout0 - 10 µM7 days[2]

Table 3: High-Throughput Screening Assay Performance Metrics

ParameterRecommended ValueDescriptionSource
Z'-factor> 0.5A measure of assay quality, indicating a good separation between positive and negative controls.[9][10]
Signal-to-Background (S/B)> 10The ratio of the mean signal of the positive control to the mean signal of the negative control.[10]
Coefficient of Variation (%CV)< 15%A measure of the variability of the data within control wells.

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening for Polθ Polymerase Activity

This protocol describes a fluorescence-based polymerase extension assay using PicoGreen dye to quantify the synthesis of double-stranded DNA (dsDNA) by the Polθ enzyme. This assay is suitable for primary HTS of large compound libraries.

Workflow Diagram:

Biochemical_HTS_Workflow cluster_workflow Biochemical HTS Workflow start Start dispense_compounds Dispense Compounds (e.g., ART558) and Controls into 384-well plates start->dispense_compounds add_enzyme Add Polθ Enzyme and DNA Template/Primer dispense_compounds->add_enzyme incubate_rt Incubate at 30°C for 1 hour add_enzyme->incubate_rt add_picogreen Add PicoGreen Dye and Stop Solution incubate_rt->add_picogreen incubate_dark Incubate at RT for 30 minutes (in dark) add_picogreen->incubate_dark read_plate Read Fluorescence (Ex: 495 nm, Em: 525 nm) incubate_dark->read_plate analyze_data Data Analysis (% Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the biochemical Polθ inhibitor screen.

Materials and Reagents:

  • Enzyme: Recombinant human DNA Polymerase Theta (catalytic domain)

  • DNA Substrate: A single-stranded DNA template with a complementary primer

  • Buffer: Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • dNTPs: Equimolar mix of dATP, dCTP, dGTP, and dTTP

  • Detection: Quant-iT™ PicoGreen™ dsDNA Assay Kit

  • Plates: Black, flat-bottom 384-well assay plates

  • Test Compounds: ART558 (positive control) and library compounds dissolved in DMSO

  • Controls: DMSO (negative control), known Polθ inhibitor (positive control)

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, ART558 positive control (e.g., final concentration of 1 µM), and DMSO negative control into the appropriate wells of a 384-well plate.

  • Reaction Mix Preparation: Prepare a master mix containing assay buffer, dNTPs (final concentration e.g., 20 µM), and the DNA template/primer.

  • Enzyme Addition: Just prior to dispensing, add the Polθ enzyme to the master mix (final concentration to be optimized, typically in the low nM range).

  • Reaction Initiation: Dispense 10 µL of the enzyme-containing reaction mix into each well of the assay plate.

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes to allow for DNA synthesis.

  • Detection:

    • Prepare the PicoGreen reagent according to the manufacturer's protocol, diluting it in a stop solution (e.g., TE buffer with EDTA).

    • Add 10 µL of the diluted PicoGreen solution to each well.

  • Final Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~495 nm and emission at ~525 nm.

Protocol 2: Cell-Based High-Throughput Screening for Synthetic Lethality

This protocol describes a cell viability assay to screen for compounds that exhibit synthetic lethality in HRD cancer cell lines. The assay measures ATP levels using CellTiter-Glo® as an indicator of cell viability.

Workflow Diagram:

Cell_Based_HTS_Workflow cluster_workflow Cell-Based Synthetic Lethality HTS Workflow start Start seed_cells Seed BRCA-deficient cells (e.g., DLD-1 BRCA2-/-) in 384-well plates start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compounds Add Compounds (e.g., ART558) and Controls incubate_24h->add_compounds incubate_long Incubate for 6-7 days add_compounds->incubate_long add_ctg Add CellTiter-Glo® Reagent incubate_long->add_ctg incubate_shaking Incubate at RT (10 min, shaking) add_ctg->incubate_shaking read_luminescence Read Luminescence incubate_shaking->read_luminescence analyze_data Data Analysis (% Viability, GI50) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the cell-based synthetic lethality screen.

Materials and Reagents:

  • Cell Lines:

    • DLD-1 BRCA2 -/- (HR-deficient)

    • DLD-1 BRCA2 +/+ (isogenic control, for selectivity screening)

    • MDA-MB-436 (BRCA1 mutant)

    • CAPAN-1 (BRCA2 mutant)

  • Media: Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and antibiotics.

  • Detection: CellTiter-Glo® Luminescent Cell Viability Assay

  • Plates: White, solid-bottom 384-well tissue culture-treated plates

  • Test Compounds: ART558 (positive control) and library compounds dissolved in DMSO

  • Controls: DMSO (negative control), Staurosporine (cytotoxicity control)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in culture medium to the desired seeding density (e.g., 500-1000 cells/well, requires optimization for each cell line).

    • Using a multi-drop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Addition:

    • Prepare compound plates with test compounds and controls at the desired concentrations.

    • Using a liquid handler, transfer 100 nL of the compound solutions to the cell plates. The final DMSO concentration should not exceed 0.5%.

  • Long-Term Incubation: Incubate the plates for 6-7 days at 37°C and 5% CO2.

  • Assay Readout:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 10 minutes at room temperature to induce cell lysis.

  • Data Acquisition: Measure the luminescent signal using a plate reader.

Data Analysis and Interpretation

For both biochemical and cell-based screens, raw data should be normalized to plate controls.

  • Percent Inhibition (Biochemical Assay): % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Percent Viability (Cell-Based Assay): % Viability = 100 * (Signal_Compound - Signal_Background) / (Signal_DMSO_Control - Signal_Background)

Dose-response curves can be generated for active compounds to determine IC50 (for biochemical assays) or GI50 (for cell-based assays) values. Hits from the primary screen should be confirmed through re-testing and validated in orthogonal assays to eliminate false positives. For synthetic lethality screens, compound selectivity should be confirmed by comparing activity in HR-deficient cells versus their isogenic wild-type counterparts.

References

Application Notes and Protocols for the Polθ Inhibitor ART558 (SZV-558)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the laboratory techniques and protocols for working with ART558, a potent and selective allosteric inhibitor of DNA polymerase theta (Polθ). Given the user's query for "SZV-558" and the lack of public information on a compound with that designation in the context of drug development, it is highly probable that this was a typographical error for ART558. This document focuses on ART558's mechanism of action, its application in cancer research, and detailed protocols for in vitro experimentation.

ART558 has demonstrated significant promise in preclinical studies, particularly through its synthetic lethal interaction with deficiencies in the homologous recombination (HR) DNA repair pathway, such as mutations in BRCA1 and BRCA2 genes.[1][2] Its mode of action centers on the inhibition of Theta-Mediated End Joining (TMEJ), a critical DNA double-strand break (DSB) repair pathway.[1][3] This inhibition leads to an accumulation of DNA damage, particularly in HR-deficient cancer cells, and can trigger an innate immune response through the cGAS-STING pathway.[1][4][5]

Mechanism of Action: Polθ Inhibition and Synthetic Lethality

ART558 is an allosteric inhibitor of the polymerase domain of Polθ.[1][6] This inhibition disrupts the TMEJ pathway, which is an error-prone DNA repair mechanism that relies on microhomology to rejoin DSBs. In normal cells, other high-fidelity repair pathways like homologous recombination (HR) and non-homologous end joining (NHEJ) are the primary mechanisms for DSB repair. However, in cancer cells with deficient HR pathways (e.g., those with BRCA1/2 mutations), there is an increased reliance on TMEJ for survival. By inhibiting Polθ, ART558 selectively induces cell death in these HR-deficient tumors, an example of synthetic lethality.[1][2] Furthermore, the resulting genomic instability from Polθ inhibition can lead to the formation of micronuclei, which activates the cGAS-STING innate immune signaling pathway, potentially enhancing anti-tumor immunity.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for ART558 from various in vitro studies.

Table 1: In Vitro Potency and Efficacy of ART558

ParameterValueCell Line/SystemConditionsReference
IC50 7.9 nMBiochemical AssayIn vitro Polθ polymerase activity assay[1][2]
Cellular EC50 150 nMTMEJ Reporter AssayInhibition of TMEJ in a cellular context[3]
Effective Concentration 0-2 µMColorectal Adenocarcinoma Cells (DLD-1) with BRCA2 mutation6-day colony formation assay, decreased cell viability[1]
Effective Concentration 1 µMMDA-MB-436 and CAPAN-1 cells48-hour treatment, activation of the STING pathway[1]
Effective Concentration 5 µMBRCA2 wild-type or BRCA2-/- cells0-72 hour treatment, accumulation of γH2AX[1][2]
Effective Concentration 0-10 µMIsogenic models of BRCA1-deficiency7-day treatment, synthetic lethality and combinatorial effect with olaparib[1][2]

Experimental Protocols

Cell Viability Assay

This protocol is designed to assess the effect of ART558 on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., BRCA-mutant and wild-type counterparts)

  • Complete cell culture medium

  • ART558 (dissolved in DMSO to a stock concentration of 10 mM)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Prepare a serial dilution of ART558 in complete medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 3-fold dilutions. Include a DMSO vehicle control.

  • Remove the medium from the wells and add 100 µL of the ART558 dilutions or vehicle control.

  • Incubate the plate for 7 days.

  • After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.[7]

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of single cells following treatment with ART558.[8][9]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • ART558

  • 6-well or 12-well plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Harvest and count cells, ensuring a single-cell suspension.

  • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well or 12-well plates. The optimal seeding density should be determined for each cell line.

  • Allow cells to attach for 12-24 hours.

  • Treat the cells with various concentrations of ART558 or a vehicle control.

  • Incubate the plates for 9-14 days, or until visible colonies are formed. The medium can be changed every 3-4 days if necessary.

  • After the incubation period, wash the wells with PBS.

  • Fix the colonies with a 1:1 mixture of methanol and water for 5 minutes.

  • Stain the colonies with Crystal Violet solution for 30 minutes at room temperature.[10]

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).[8]

  • Calculate the plating efficiency and surviving fraction for each treatment condition.

Western Blot for γH2AX Accumulation

This protocol is used to detect DNA double-strand breaks through the phosphorylation of H2AX.

Materials:

  • Cancer cell lines

  • ART558

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against phospho-H2AX (Ser139)

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with ART558 (e.g., 5 µM) for various time points (e.g., 0, 24, 48, 72 hours).[2]

  • Harvest cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Visualizations

Signaling Pathway of ART558 in HR-Deficient Cancer Cells

ART558_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_immune_response Immune Response DSB DNA Double-Strand Break (DSB) Pol_theta Polymerase Theta (Polθ) DSB->Pol_theta recruits TMEJ Theta-Mediated End Joining (TMEJ) Pol_theta->TMEJ mediates DNA_damage Accumulated DNA Damage Pol_theta->DNA_damage prevents TMEJ->DSB repairs HR_deficient Deficient Homologous Recombination (HR) (e.g., BRCA1/2 mutation) HR_deficient->Pol_theta increased reliance Micronuclei Micronuclei Formation DNA_damage->Micronuclei Apoptosis Apoptosis DNA_damage->Apoptosis Micronuclei->Apoptosis cGAS cGAS Micronuclei->cGAS activates STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (IFN-α/β) pIRF3->IFN ISG Interferon-Stimulated Genes (ISGs) IFN->ISG ART558 ART558 ART558->Pol_theta inhibits

Caption: Mechanism of action of ART558 in HR-deficient cancer cells.

Experimental Workflow for a Colony Formation Assay

Colony_Formation_Workflow start Start seed_cells Seed single cells at low density in multi-well plates start->seed_cells adherence Allow cells to adhere (12-24 hours) seed_cells->adherence treatment Treat with ART558 (various concentrations) and vehicle control adherence->treatment incubation Incubate for 9-14 days (allow colonies to form) treatment->incubation fixation Fix colonies (e.g., with Methanol) incubation->fixation staining Stain with Crystal Violet fixation->staining wash_dry Wash and air dry plates staining->wash_dry quantification Count colonies (manually or automated) wash_dry->quantification analysis Calculate surviving fraction and plot dose-response quantification->analysis end End analysis->end

Caption: A typical workflow for a colony formation assay.

References

Application Notes and Protocols: ART558 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART558 is a potent and selective, allosteric inhibitor of the DNA polymerase theta (Polθ), an enzyme critically involved in the microhomology-mediated end joining (MMEJ) DNA repair pathway.[1][2][3] Polθ is minimally expressed in healthy tissues but is frequently overexpressed in cancer cells, making it an attractive therapeutic target.[4][5] ART558 has demonstrated significant anti-tumor activity, particularly in the context of synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][3][6] Furthermore, preclinical studies have highlighted the synergistic potential of ART558 in combination with other anti-cancer therapies, including PARP inhibitors and radiotherapy.[1][7][8][9] These combinations aim to exploit cancer-specific vulnerabilities in the DNA damage response (DDR), leading to enhanced tumor cell killing and potentially overcoming therapeutic resistance.

These application notes provide a summary of the preclinical data and detailed protocols for investigating ART558 in combination with PARP inhibitors and radiotherapy.

Mechanism of Action: Synthetic Lethality

ART558's primary mechanism of action in combination therapy lies in the concept of synthetic lethality. This occurs when the simultaneous loss of two genes or the inhibition of two pathways is lethal to a cell, while the loss or inhibition of either one alone is not.

  • In Combination with PARP Inhibitors: Cancer cells with BRCA1/2 mutations are deficient in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair and are therefore highly dependent on other repair pathways, such as that mediated by PARP.[7] PARP inhibitors exploit this vulnerability. However, resistance to PARP inhibitors can emerge. Polθ-mediated MMEJ is a key alternative repair pathway that can be upregulated in PARP inhibitor-resistant tumors.[10] By inhibiting Polθ with ART558, this escape mechanism is blocked, leading to a synthetic lethal interaction that enhances the efficacy of PARP inhibitors and can even resensitize resistant cells.[1][3][10]

  • In Combination with Radiotherapy: Ionizing radiation (IR) induces a variety of DNA lesions, including DSBs.[8] Tumor cells rely on various DNA repair pathways, including MMEJ, to survive the damaging effects of radiation.[5] By inhibiting Polθ, ART558 impairs the repair of radiation-induced DNA damage, leading to the accumulation of lethal DSBs and radiosensitization of tumor cells.[4][8] This effect is particularly pronounced with fractionated radiation regimens.[4][5]

Data Presentation

Table 1: In Vitro Efficacy of ART558 as a Single Agent
ParameterValueCell Line/ContextReference
Biochemical IC50 7.9 nMDNA polymerase θ[2]
Cellular MMEJ IC50 ~150 nMLuciferase-based reporter assay[9]
Table 2: Preclinical Efficacy of ART558 in Combination Therapies
Combination PartnerCell Line/ModelKey FindingsReference
Olaparib (PARP inhibitor) DLD1 BRCA2-/-Enhanced reduction in cell viability and increased apoptosis compared to single agents.[6]
Olaparib (PARP inhibitor) BRCA1/2-mutant tumor cellsElicits synthetic lethality and enhances the effects of the PARP inhibitor.[1][3]
Talazoparib (PARP inhibitor) Glioblastoma cells (GBM21)Significant decrease in cell viability and induction of apoptosis with the combination.[7][11]
RAD52 Inhibitor Glioblastoma cells (GBM21)Dual inhibition showed a stronger anti-cancer effect than single agents.[7][12]
Temozolomide (TMZ) Glioblastoma cells (GBM21)The triple combination of ART558, a PARP or RAD52 inhibitor, and TMZ further enhanced the anti-cancer effect.[7][11]
Ionizing Radiation (IR) HCT116, H460, T24 (BRCA-proficient)Potent radiosensitization, particularly with fractionated radiation.[4][5][8]
Ionizing Radiation (IR) Hypoxic conditionsRadiosensitization effect is maintained, suggesting potential to overcome hypoxia-induced radioresistance.[4][8]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (Clonogenic Assay)

This protocol is adapted from studies investigating the combination of ART558 with ionizing radiation.[9]

Objective: To assess the long-term survival of cancer cells following treatment with ART558 in combination with another therapy (e.g., PARP inhibitor, IR).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • ART558 (dissolved in DMSO)

  • Combination agent (e.g., Olaparib, dissolved in DMSO) or access to an irradiator

  • 6-well or 12-well cell culture plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium to create a single-cell suspension.

    • Count the cells and seed a predetermined number (optimized for each cell line, typically 200-1000 cells/well) into 6-well plates.

    • Allow cells to attach for at least 4-6 hours.

  • Treatment:

    • Prepare working solutions of ART558 and the combination agent in complete medium.

    • Aspirate the medium from the wells and add the medium containing the single agents or the combination at desired concentrations. Include a vehicle control (DMSO).

    • For combination with IR, add ART558-containing medium 1 hour prior to irradiation.

  • Irradiation (if applicable):

    • Irradiate the plates using a calibrated source (e.g., Cesium-137 irradiator) at the desired doses.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 10-14 days, or until colonies in the control wells are of a sufficient size ( > 50 cells).

    • If the compounds are toxic over a long incubation, the drug-containing medium can be replaced with fresh medium after a defined period (e.g., 72 hours).

  • Staining and Quantification:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies with 100% methanol for 10 minutes.

    • Stain the colonies with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE))

Protocol 2: Immunoblotting for DNA Damage Markers

This protocol is based on the methods used to assess DNA damage following ART558 treatment.[6]

Objective: To detect changes in the levels of DNA damage response proteins (e.g., γH2AX, 53BP1) following treatment with ART558 in combination with another agent.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • ART558

  • Combination agent

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γH2AX, anti-53BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well or 10 cm plates and allow them to attach.

    • Treat the cells with ART558, the combination agent, or the combination for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Use a loading control like GAPDH or β-actin to normalize protein levels.

Visualizations

Signaling Pathway

ART558_Combination_Therapy_Pathway cluster_dna_damage DNA Double-Strand Break cluster_outcome Cellular Outcome dna_dsb DNA DSB brca BRCA1/2 dna_dsb->brca polq Polθ dna_dsb->polq parp PARP dna_dsb->parp hr_repair HR Repair brca->hr_repair Facilitates parp_repair SSB Repair & DSB Repair Backup cell_survival Cell Survival hr_repair->cell_survival apoptosis Apoptosis mmej_repair MMEJ Repair polq->mmej_repair Mediates mmej_repair->cell_survival parp->parp_repair Mediates parp_repair->cell_survival art558 ART558 art558->polq parp_inhibitor PARP Inhibitor parp_inhibitor->parp brca_mutation BRCA Mutation brca_mutation->brca caption Figure 1. Mechanism of synthetic lethality with ART558 and PARP inhibitors in BRCA-mutant cancers.

Figure 1. Synthetic lethality with ART558 and PARP inhibitors.

Experimental Workflow

Experimental_Workflow cluster_analysis Data Analysis start Cancer Cell Lines (e.g., BRCA-mutant, BRCA-WT) control Vehicle Control start->control art558 ART558 start->art558 combo_agent Combination Agent (PARPi or IR) start->combo_agent combination ART558 + Combination Agent start->combination viability Cell Viability Assay (e.g., Clonogenic Assay) control->viability apoptosis Apoptosis Assay (e.g., Caspase 3/7) control->apoptosis dna_damage DNA Damage Analysis (γH2AX Immunoblotting) control->dna_damage art558->viability art558->apoptosis art558->dna_damage combo_agent->viability combo_agent->apoptosis combo_agent->dna_damage combination->viability combination->apoptosis combination->dna_damage quantification Quantification and Statistical Analysis viability->quantification apoptosis->quantification dna_damage->quantification synergy Assessment of Synergy quantification->synergy end Conclusion on Combination Efficacy synergy->end caption Figure 2. General experimental workflow for evaluating ART558 in combination therapy in vitro.

Figure 2. Workflow for in vitro evaluation of ART558 combinations.

References

Troubleshooting & Optimization

troubleshooting SZV-558 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical compound, SZV-558, as a representative example of a poorly soluble small molecule. The data and recommendations are based on general knowledge and best practices for handling such compounds.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous assay buffer. Why did this happen?

A1: This is a common phenomenon for compounds with low aqueous solubility. Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many nonpolar compounds. However, when the DMSO stock solution is introduced into an aqueous environment (like PBS or cell culture media), the solvent polarity increases significantly. This change can cause the compound to "crash out" or precipitate because it is no longer soluble in the high-water-content medium. It is crucial to keep the final DMSO concentration in your assay low, typically below 0.1%, to minimize solvent effects on the biological system.[1]

Q2: What are the initial troubleshooting steps if I observe precipitation of this compound in my experiment?

A2: If you observe precipitation, you can take the following initial steps:

  • Optimize DMSO Concentration: Instead of a single large dilution, try making intermediate serial dilutions of your concentrated stock in DMSO first. This can help prevent localized high concentrations of the compound from precipitating upon contact with the aqueous buffer.[1]

  • Gentle Warming: Gently warming the solution to 37°C may help in dissolving the precipitate. However, be cautious as prolonged exposure to heat can degrade some compounds.[1]

  • Sonication: Using a sonicator can help break down precipitate particles and facilitate the redissolving of the compound.[1]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer could significantly improve its solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1][2]

Q3: Are there alternative formulation strategies to improve the solubility of this compound for in vitro and in vivo studies?

A3: Yes, several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. These methods can be broadly categorized into physical and chemical modifications.[3][4]

  • Physical Modifications: These include techniques like particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[3][4]

  • Chemical Modifications: These strategies involve changing the pH, using buffers, derivatization, complexation (e.g., with cyclodextrins), and salt formation.[3][4][5]

  • Other Methods: The use of co-solvents, surfactants, and other solubilizing agents can also be effective.[3][5][6]

Troubleshooting Guide for this compound Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Step 1: Physicochemical Characterization

Before attempting to solubilize this compound, it is essential to understand its physicochemical properties.

PropertyValueImplication for Solubility
Molecular Weight450.5 g/mol High molecular weight can contribute to poor solubility.
logP4.2Indicates high lipophilicity and likely low aqueous solubility.
pKa9.5 (weak base)Solubility will be pH-dependent; more soluble at lower pH.
Melting Point210°CHigh melting point suggests a stable crystal lattice, which can hinder dissolution.
Aqueous Solubility< 0.1 µg/mLClassified as practically insoluble in water.

Step 2: Initial Solubility Assessment Workflow

The following diagram outlines a typical workflow for assessing the solubility of a new compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Organic Solvent & Co-solvent Systems cluster_2 Phase 3: Formulation Development A Weigh Compound B Attempt to Dissolve in Aqueous Buffer (e.g., PBS pH 7.4) A->B C Visual Inspection for Precipitation B->C D Quantify Soluble Fraction (e.g., HPLC-UV) C->D E Dissolve in 100% DMSO (Stock Solution) D->E If Insoluble F Serial Dilution into Aqueous Buffer E->F H Explore Co-solvents (e.g., Ethanol, PEG 400) E->H G Observe for Precipitation (Kinetic Solubility) F->G I pH Modification G->I If Precipitation Occurs J Use of Surfactants (e.g., Tween 80) I->J K Complexation (e.g., Cyclodextrins) J->K L Solid Dispersion K->L

Solubility assessment workflow for this compound.

Step 3: Decision Tree for Troubleshooting Precipitation

If you encounter precipitation during your experiments, use the following decision tree to guide your troubleshooting efforts.

G A Precipitation Observed B Is the final DMSO concentration > 0.1%? A->B C Reduce DMSO concentration via serial dilution. B->C Yes D Is the compound ionizable? (Check pKa) B->D No C->D E Adjust pH of the buffer. D->E Yes F Try gentle warming (37°C) or sonication. D->F No G Did the precipitate dissolve? E->G F->G H Proceed with experiment. G->H Yes I Consider formulation development (co-solvents, surfactants, etc.). G->I No

References

Technical Support Center: Optimizing Compound SZV-558 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a compound specifically designated "SZV-558" is not publicly available in the reviewed literature. It may be an internal code, a newly synthesized molecule, or a misnomer. The following guide provides a comprehensive framework for optimizing the experimental concentration of a novel bioactive compound, hereafter referred to as "Compound X," based on established principles of cell culture and drug discovery.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Compound X in a new experiment?

A1: For a novel compound with unknown potency, it is advisable to start with a broad concentration range to determine its effective concentration (EC50) and cytotoxic concentration (CC50). A common approach is to perform a dose-response curve starting from the nanomolar (nM) to the micromolar (µM) range, for instance, from 10 nM to 100 µM, using serial dilutions.[1]

Q2: How do I determine if Compound X is toxic to my cells?

A2: A cytotoxicity assay should be performed concurrently with your primary functional assay.[1] This is crucial to distinguish between a specific inhibitory effect and cell death. Use the same cell line, incubation time, and a range of Compound X concentrations as in your main experiment. Common methods include MTS or MTT assays, which measure metabolic activity as an indicator of cell viability.[1]

Q3: How should I prepare and store stock solutions of Compound X?

A3: The solvent used to dissolve Compound X should be tested for its own cytotoxicity on your cell line. Dimethyl sulfoxide (DMSO) is a common solvent, and its final concentration in the culture medium should typically not exceed 0.5% to avoid toxicity.[1] Stock solutions should be stored according to the manufacturer's recommendations, often in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always prepare fresh dilutions from the stock for each experiment to ensure compound stability.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Pipetting errors or inconsistent cell seeding.Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Ensure a uniform cell suspension and use a cell counter for accurate seeding.[1]
Edge effects in the culture plate.Avoid using the outermost wells for critical experiments as they are prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or media.[1]
No observable effect at any concentration The compound is not active in the chosen cell line or assay.Try a different, more sensitive cell line or consider if the compound's target is absent or non-essential in your current model.[1]
The compound has degraded.Check the storage conditions and stability of the compound. Prepare fresh dilutions for each experiment.[1]
The viral or stimulus challenge is too high.Optimize the multiplicity of infection (MOI) for viral assays or the concentration of the agonist/stimulus. A lower challenge may reveal subtle effects.[1]
Observed effect is very close to the cytotoxic concentration The compound has a low therapeutic index.This may indicate that the compound is not a viable candidate due to its toxicity.[1]
Off-target effects are causing general cellular stress.Investigate the mechanism of action to confirm if the observed effect is due to specific activity.[1]

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Compound Dilution: Prepare a serial dilution of Compound X in culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Treatment: Add the diluted compound and vehicle control to the cells in triplicate. Include untreated cells as a 100% viability control.

  • Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 48 or 72 hours).[1]

  • Viability Assay: Add a viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's protocol.[1]

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Dose-Response Experiment to Determine EC50
  • Cell Seeding: Seed cells in a 96-well plate as described for the CC50 assay.

  • Compound Dilution: Prepare serial dilutions of Compound X at concentrations below the determined CC50.

  • Treatment and Stimulation: Pre-treat the cells with the diluted compound for an optimized duration. Then, introduce the stimulus (e.g., virus, agonist) to induce the biological response you intend to measure.

  • Incubation: Incubate for the required period for the biological response to occur.

  • Assay Readout: Perform the specific assay to measure the effect of Compound X on the signaling pathway or biological process of interest (e.g., ELISA, qPCR, reporter assay).

  • Data Analysis: Normalize the data (e.g., percentage of inhibition relative to the vehicle control). Plot the normalized response against the log of the compound concentration and use non-linear regression to calculate the EC50.

Quantitative Data Summary

Table 1: Example Cytotoxicity and Efficacy Data for Compound X

ParameterValueDescription
CC50 50 µMThe concentration of Compound X that causes a 50% reduction in cell viability.
EC50 5 µMThe concentration of Compound X that produces 50% of its maximum inhibitory effect.
Therapeutic Index (TI) 10Calculated as CC50 / EC50. A higher TI is generally more favorable.

Visualizations

G Hypothetical Signaling Pathway for Compound X cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Phosphorylation Gene Target Gene Expression TF->Gene Nuclear Translocation Response Cellular Response Gene->Response CompoundX Compound X CompoundX->Kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by Compound X.

G Experimental Workflow for Concentration Optimization start Start stock Prepare Compound X Stock Solution start->stock cytotoxicity Determine CC50 (Cytotoxicity Assay) stock->cytotoxicity dose_response Determine EC50 (Dose-Response Assay) cytotoxicity->dose_response Use concentrations below CC50 data_analysis Analyze Data & Calculate Therapeutic Index dose_response->data_analysis optimization Further Optimization (if necessary) data_analysis->optimization end End optimization->end

Caption: Workflow for optimizing Compound X concentration.

G Troubleshooting Logic for Inconsistent Results start Inconsistent Results Observed check_seeding Review Cell Seeding Protocol start->check_seeding check_pipetting Verify Pipette Calibration & Technique start->check_pipetting check_reagents Prepare Fresh Reagents & Compound Dilutions start->check_reagents check_plate Investigate Plate Edge Effects start->check_plate resolve Problem Resolved check_seeding->resolve check_pipetting->resolve check_reagents->resolve check_plate->resolve

Caption: Troubleshooting decision tree for inconsistent data.

References

Technical Support Center: SZV-558 Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SZV-558 based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound, a potent and selective inhibitor of the JAK-STAT signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[1][2][3][4] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK enzymes and preventing the phosphorylation of STAT proteins. This blockage of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, thereby preventing the transcription of target genes.[1][5][6]

Q2: Which assay format is best for screening this compound activity?

A2: The choice of assay format depends on the specific research question (e.g., high-throughput screening, determining potency, or studying binding kinetics). Common formats include:

  • Luminescence-based assays (e.g., ADP-Glo™): These assays measure kinase activity by quantifying the amount of ADP produced or the remaining ATP.[7][8] They are highly sensitive and suitable for HTS.[9]

  • Fluorescence-based assays: These assays use a fluorophore-tagged substrate. Upon phosphorylation by the kinase, a change in fluorescence is detected.[9][10]

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays: These assays can be used to measure either kinase activity or inhibitor binding.[8][10] They are homogeneous assays that are less prone to interference from colored compounds.

Q3: What is the recommended starting concentration for this compound in an in vitro kinase assay?

A3: For initial experiments, it is recommended to perform a dose-response curve starting from a high concentration (e.g., 10 µM) and performing serial dilutions. A typical starting concentration for the stock solution of this compound is 10 mM in DMSO.[7] The final concentration of DMSO in the assay should not exceed 1% to avoid solvent effects.[7]

Q4: Why are the IC50 values for this compound different in biochemical and cell-based assays?

A4: Discrepancies between biochemical and cell-based IC50 values are common and can be attributed to several factors:

  • ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the kinase, whereas cellular ATP concentrations are much higher (1-5 mM).[11] This can lead to a rightward shift in the IC50 value in cell-based assays for ATP-competitive inhibitors like this compound.

  • Cellular Factors: Cell membrane permeability, efflux pumps, and intracellular metabolism of the compound can affect its effective concentration at the target kinase.

  • Off-target effects and pathway complexities: In a cellular context, other signaling pathways can influence the observed phenotype.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal 1. Autophosphorylation of the kinase.[12] 2. Contamination of reagents. 3. Non-specific binding of detection antibodies.1. Optimize enzyme concentration and incubation time. 2. Use fresh, high-quality reagents. 3. Include appropriate controls (e.g., no enzyme, no substrate).
Low signal-to-noise ratio 1. Suboptimal ATP concentration. 2. Inactive enzyme or substrate. 3. Insufficient incubation time.1. Determine the Km of ATP for your kinase and use a concentration close to it for biochemical assays.[11] 2. Verify the activity of your enzyme and substrate with a known potent inhibitor as a positive control.[13] 3. Optimize the kinase reaction time.
Inconsistent results between experiments 1. Variability in reagent preparation. 2. Inconsistent incubation times or temperatures. 3. Compound precipitation.1. Prepare fresh reagents for each experiment and use calibrated pipettes. 2. Ensure precise timing and temperature control. 3. Check the solubility of this compound in your assay buffer. The final DMSO concentration should be kept low (e.g., <1%).[7]
This compound appears inactive 1. Incorrect compound concentration. 2. Degradation of the compound. 3. Use of a non-optimal assay format.1. Verify the concentration of your this compound stock solution. 2. Store the compound properly and prepare fresh dilutions. 3. Ensure the chosen assay is suitable for detecting the activity of your specific kinase.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction.

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. A typical starting concentration is 10 mM in DMSO, which is then further diluted. The final DMSO concentration in the assay should not exceed 1%.[7]

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified JAK kinase and its specific peptide substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Inhibitory Profile of this compound against a Panel of JAK Kinases

Kinase TargetIC50 (nM)
JAK1150
JAK220
JAK330
TYK2120

Data are representative and may vary between experiments.

Table 2: Effect of ATP Concentration on this compound IC50 against JAK2

ATP ConcentrationIC50 (nM)
10 µM20
100 µM85
1 mM450

Data are representative and may vary between experiments.

Visualizations

SZV_558_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. Phosphorylation STAT_P p-STAT STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation SZV558 This compound SZV558->JAK Inhibition Gene Gene Transcription DNA->Gene 8. Gene Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

SZV_558_Assay_Workflow start Start prep Prepare this compound Serial Dilutions start->prep plate Add this compound/Vehicle to Assay Plate prep->plate enzyme Add Kinase/Substrate Mixture plate->enzyme preinc Pre-incubate (10 min) enzyme->preinc atp Add ATP to Initiate Reaction preinc->atp inc Incubate (e.g., 60 min at 30°C) atp->inc stop Add Stop Reagent (e.g., ADP-Glo™ Reagent) inc->stop detect Add Detection Reagent stop->detect read Read Signal (Luminescence) detect->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Experimental workflow for an in vitro this compound kinase inhibition assay.

Troubleshooting_Flowchart start Problem with Assay q1 Is the signal-to-noise ratio low? start->q1 a1_yes Check enzyme/substrate activity. Optimize ATP concentration. Increase incubation time. q1->a1_yes Yes q2 Is the background signal high? q1->q2 No a1_yes->q2 a2_yes Check for kinase autophosphorylation. Use fresh reagents. Include proper controls. q2->a2_yes Yes q3 Are the results inconsistent? q2->q3 No a2_yes->q3 a3_yes Verify reagent preparation and concentrations. Ensure consistent timing and temperature. Check for compound precipitation. q3->a3_yes Yes end_node Consult further documentation or support q3->end_node No a3_yes->end_node

Caption: A logical troubleshooting guide for common issues in this compound assays.

References

Technical Support Center: Improving the Stability of SZV-558 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with the selective MAO-B inhibitor, SZV-558, in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

A1: this compound is a potent and selective inhibitor of monoamine oxidase B (MAO-B), with IC50 values of 50 nM and 60 nM for rat and human MAO-B, respectively.[1][2] Its chemical formula is C13H16ClN, and its CAS number is 1648929-13-8.[3] Structurally, it is a (hetero)arylalkenyl propargylamine compound.[4][5] The propargylamine moiety is a key functional group responsible for its irreversible inhibition of MAO-B but can also be susceptible to degradation.

Q2: What are the common causes of this compound degradation in aqueous solutions?

A2: While specific stability data for this compound is not extensively published, based on its structure, potential degradation pathways include:

  • pH-dependent hydrolysis: The propargylamine group or other functional groups may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The molecule may be sensitive to oxidation, particularly at electron-rich sites. The presence of dissolved oxygen can facilitate this.

  • Reaction with nucleophiles: The reactive propargylamine group can potentially react with nucleophilic species present in the buffer or cell culture media.

  • Light sensitivity: Although not explicitly documented, many complex organic molecules can be sensitive to light, leading to photodegradation.

Q3: How should I store this compound stock solutions?

A3: For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Light protection: Store aliquots in amber-colored vials or wrap them in aluminum foil to protect from light.

Q4: My this compound solution has precipitated. What should I do?

A4: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are some steps to address this:

  • Decrease the final concentration: The concentration of this compound in your assay may have exceeded its aqueous solubility limit.

  • Optimize co-solvent concentration: While minimizing the concentration of organic co-solvents like DMSO in your final assay is important, a slightly higher concentration (e.g., up to 0.5% DMSO) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.

  • Adjust the pH of your buffer: The solubility of this compound may be pH-dependent. Experimenting with different pH values within the tolerated range of your assay may improve solubility.[7]

  • Use of solubilizing agents: For certain applications, the use of solubilizing agents such as cyclodextrins could be explored to enhance aqueous solubility.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Suggested Solution(s)
Loss of this compound activity in a cell-based assay over time. 1. Degradation in culture medium: this compound may be unstable in the complex environment of cell culture media (pH, enzymatic activity).2. Adsorption to plasticware: The compound may adsorb to the surface of plates or tubes, reducing its effective concentration.1. Assess the stability of this compound in the specific culture medium over the time course of your experiment using HPLC or LC-MS.2. Prepare fresh dilutions of this compound immediately before each experiment.3. Consider using low-binding microplates.
Inconsistent results between experiments. 1. Inconsistent solution preparation: Variations in weighing, dissolving, or diluting the compound.2. Variable storage times or conditions of solutions: Using stock or working solutions of different ages or that have been stored improperly.1. Standardize the protocol for solution preparation.2. Always use freshly prepared working solutions from a properly stored, single batch of stock solution where possible.
Precipitate forms in the stock solution upon storage. 1. Poor solubility in the chosen solvent. 2. Compound degradation to an insoluble product. 1. Prepare a more dilute stock solution.2. Use a different, validated solvent with higher solubilizing power.3. Analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffer

This protocol provides a general method to quickly assess the chemical stability of this compound in a specific buffer over time.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

  • Incubator or water bath

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Working Solution: Dilute the stock solution with the aqueous buffer to your final working concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent with your experimental conditions (e.g., <0.5%).

  • Incubation: Aliquot the working solution into separate microcentrifuge tubes for each time point and temperature condition. Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one tube from each temperature condition.

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the percentage of intact this compound remaining relative to the T=0 sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to Working Concentration in Buffer prep_stock->prep_work aliquot Aliquot for Time Points prep_work->aliquot incubate Incubate at Different Temperatures aliquot->incubate sample Sample at T=0, 1, 2, 4, 8, 24h incubate->sample hplc Analyze by HPLC/LC-MS sample->hplc data Determine % Remaining hplc->data

Caption: Workflow for assessing the stability of this compound in solution.

troubleshooting_workflow cluster_solution Solution Preparation & Storage cluster_assay Assay Conditions cluster_actions Corrective Actions start Inconsistent Experimental Results with this compound check_prep Review Solution Prep Protocol start->check_prep check_storage Check Storage Conditions (-20°C or -80°C, protected from light) start->check_storage fresh_solutions Use Freshly Prepared Solutions? start->fresh_solutions check_precipitation Precipitation Observed in Assay? start->check_precipitation standardize_prep Standardize Preparation check_prep->standardize_prep aliquot_stock Aliquot Stock Solution check_storage->aliquot_stock prepare_fresh Prepare Fresh for Each Experiment fresh_solutions->prepare_fresh No check_stability Assess Stability in Assay Buffer/Medium check_precipitation->check_stability No lower_conc Lower Final Concentration check_precipitation->lower_conc Yes adjust_ph Adjust Buffer pH check_stability->adjust_ph add_stabilizer Consider Stabilizers (e.g., antioxidants) check_stability->add_stabilizer

Caption: Troubleshooting decision tree for this compound stability issues.

References

how to minimize off-target effects of SZV-558

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SZV-558, a novel covalent inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a targeted covalent inhibitor designed to form a permanent bond with a specific cysteine residue within the active site of its primary kinase target. This irreversible inhibition leads to a sustained pharmacodynamic effect, potentially outlasting the pharmacokinetic profile of the compound itself.[1] The high potency and specificity of covalent inhibitors like this compound can translate into lower and less frequent dosing, which in turn may reduce the potential for off-target effects.[2]

Q2: What are the potential off-target effects of this compound?

A2: As with any covalent inhibitor, this compound has the potential to react with proteins other than its intended target, particularly those with reactive cysteine residues. These off-target interactions can lead to unintended biological consequences, including cytotoxicity or modulation of other signaling pathways.[1][3] It is crucial to assess the proteome-wide selectivity of this compound to understand its full interaction profile.[3]

Q3: How can I assess the selectivity of this compound in my experimental system?

A3: Several methods can be employed to determine the selectivity of this compound:

  • Kinome-wide Profiling: Utilize commercial services that screen this compound against a large panel of kinases to identify potential off-target interactions within the kinome.

  • Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) can provide a comprehensive, unbiased view of the proteins that this compound interacts with in a cellular context.[1][4]

  • Western Blotting: After treating cells with this compound, probe for the activation or inhibition of known off-target signaling pathways to assess functional consequences.

Q4: What strategies can I employ to minimize off-target effects in my experiments?

A4: Minimizing off-target effects is critical for obtaining clean, interpretable data. Consider the following strategies:

  • Dose Optimization: Use the lowest effective concentration of this compound to achieve the desired on-target effect.

  • Time-Course Experiments: Limit the duration of exposure to this compound to the minimum time required to observe the on-target phenotype.

  • Use of Controls: Always include appropriate vehicle controls (e.g., DMSO) and consider using a structurally related but inactive control compound if available.

  • Genetic Approaches: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the intended target of this compound. If the phenotype of the genetic knockdown mirrors the effect of this compound, it provides strong evidence for on-target activity.[5]

  • Rescue Experiments: Overexpressing a drug-resistant mutant of the intended target kinase can help confirm that the observed cellular phenotype is due to on-target activity.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action Expected Outcome
High levels of cytotoxicity observed at effective concentrations. Off-target effects of this compound.1. Perform a dose-response curve to determine the lowest effective concentration. 2. Conduct a kinome-wide selectivity screen to identify potential off-target kinases. 3. Use genetic methods (e.g., siRNA) to validate that the phenotype is due to on-target inhibition.1. Reduced cytotoxicity while maintaining on-target activity. 2. Identification of unintended kinase targets that may be responsible for toxicity. 3. Confirmation of on-target versus off-target driven cytotoxicity.
Inconsistent or unexpected experimental results. 1. Activation of compensatory signaling pathways. 2. Instability of this compound in your experimental media.1. Use western blotting to probe for the activation of known compensatory pathways. Consider using a combination of inhibitors to block both the primary and compensatory pathways. 2. Assess the stability of this compound under your experimental conditions using methods like HPLC.1. A clearer understanding of the cellular response to this compound, leading to more consistent and interpretable results. 2. Confirmation of compound integrity throughout the experiment.
Observed phenotype does not match known function of the target kinase. The phenotype may be driven by an off-target effect.1. Perform rescue experiments by overexpressing a drug-resistant mutant of the intended target. 2. Test other inhibitors with different chemical scaffolds that target the same kinase.1. If the phenotype is rescued, it confirms on-target activity. If not, an off-target effect is likely. 2. If different inhibitors for the same target produce a similar phenotype, it strengthens the on-target hypothesis.

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For a typical kinome scan, a final screening concentration of 1 µM is recommended to assess potent off-target interactions.

  • Kinase Panel Selection: Engage a commercial provider offering a comprehensive kinase panel (e.g., >400 kinases).

  • Binding Assay: The service provider will typically perform a competition binding assay. In this assay, this compound will compete with a fixed concentration of a labeled, high-affinity ligand for binding to each kinase in the panel.

  • Data Analysis: The results are usually reported as the percentage of remaining binding of the labeled ligand at the tested concentration of this compound. A lower percentage indicates stronger binding of this compound to that particular kinase. Potent off-target hits can be further characterized by determining their IC50 or Kd values.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

Objective: To quantify the binding of this compound to its intended target and potential off-targets in live cells.

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase.

  • NanoBRET™ tracer (a fluorescent ligand that binds to the target kinase).

  • This compound.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer capable of measuring filtered luminescence (450 nm and 600 nm).

Procedure:

  • Cell Plating: Seed the cells expressing the NanoLuc®-fused kinase into the assay plate and incubate overnight.[5]

  • Tracer and Inhibitor Addition: Prepare serial dilutions of this compound in Opti-MEM®. Add the NanoBRET™ tracer and the diluted this compound to the cells. Include a no-inhibitor control.[5]

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a predetermined equilibration time (e.g., 2 hours).[5]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.[5]

  • Luminescence Measurement: Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~600 nm) emission signals.[5]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the concentration of this compound to determine the IC50 value for target engagement.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation Strategy cluster_outcome Outcome & Interpretation A Unexpected Phenotype or High Cytotoxicity Observed B Dose-Response Curve A->B C Kinome-Wide Screen A->C D Genetic Knockdown (siRNA/CRISPR) A->D E Rescue Experiment (Resistant Mutant) A->E F Determine Lowest Effective Concentration B->F G Identify Potential Off-Targets C->G H Confirm On-Target Phenotype D->H I Differentiate On- vs. Off-Target Effects E->I

Caption: Troubleshooting workflow for unexpected results with this compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway SZV558 This compound TargetKinase Target Kinase SZV558->TargetKinase Inhibits OffTargetKinase Off-Target Kinase SZV558->OffTargetKinase Inhibits (Off-Target) DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector CellularResponse Desired Cellular Response DownstreamEffector->CellularResponse OffTargetEffector Off-Target Effector OffTargetKinase->OffTargetEffector UnintendedResponse Unintended Cellular Response OffTargetEffector->UnintendedResponse

Caption: On-target vs. potential off-target effects of this compound.

References

Technical Support Center: Refining HKI-Y Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hypothetical Kinase Inhibitor Y (HKI-Y). HKI-Y is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving HKI-Y?

A1: HKI-Y is soluble in DMSO at concentrations up to 50 mM. For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle such as corn oil or a solution of 5% N,N-dimethylacetamide, 30% PEG 300, and 65% water. Always prepare fresh dilutions for each experiment.

Q2: What is the stability of HKI-Y in solution and in cell culture medium?

A2: HKI-Y is stable in DMSO at -20°C for up to three months. In aqueous solutions and cell culture medium, HKI-Y should be used within 24 hours to avoid degradation. It is recommended to add the compound to the medium immediately before treating the cells.

Q3: Does HKI-Y exhibit off-target effects?

A3: While HKI-Y is highly selective for the PI3K/Akt/mTOR pathway, some minor off-target activity has been observed at concentrations above 10 µM. It is advisable to perform a kinase panel screening to assess potential off-target effects in your specific experimental system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments 1. Degradation of HKI-Y in solution.2. Variability in cell passage number.3. Inconsistent incubation times.1. Prepare fresh dilutions of HKI-Y for each experiment from a frozen DMSO stock.2. Use cells within a consistent and narrow range of passage numbers.3. Ensure precise and consistent timing for all treatment and incubation steps.
Low potency or lack of effect 1. Poor solubility in aqueous medium.2. Presence of serum proteins binding to the compound.3. Cell line is resistant to PI3K/Akt/mTOR inhibition.1. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent precipitation.2. Consider reducing the serum concentration during treatment or using a serum-free medium if compatible with your cells.3. Verify the activation status of the PI3K/Akt/mTOR pathway in your cell line (e.g., by checking for phosphorylated Akt).
Cell toxicity at low concentrations 1. Off-target effects.2. Contamination of the compound stock.3. Synergistic effects with other media components.1. Perform a dose-response curve to determine the optimal non-toxic concentration.2. Test a new batch or vial of HKI-Y.3. Review the composition of the cell culture medium for any components that might interact with HKI-Y.

Quantitative Data

Table 1: IC50 Values of HKI-Y in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (nM)
MCF-7Breast Cancer15
A549Lung Cancer50
U87 MGGlioblastoma25
PC-3Prostate Cancer100

Experimental Protocols

Protocol: Western Blot Analysis of Akt Phosphorylation

  • Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with a serum-free medium and incubate for 12-24 hours.

  • HKI-Y Treatment: Treat the cells with varying concentrations of HKI-Y (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

HKI_Y_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation HKI_Y HKI-Y HKI_Y->PI3K Inhibition

Caption: HKI-Y inhibits the PI3K/Akt/mTOR signaling pathway.

Western_Blot_Workflow cluster_prep Preparation cluster_analysis Analysis cell_seeding 1. Cell Seeding serum_starvation 2. Serum Starvation cell_seeding->serum_starvation hki_y_treatment 3. HKI-Y Treatment serum_starvation->hki_y_treatment cell_lysis 4. Cell Lysis hki_y_treatment->cell_lysis protein_quant 5. Protein Quantification cell_lysis->protein_quant sds_page 6. SDS-PAGE protein_quant->sds_page transfer 7. PVDF Transfer sds_page->transfer immunoblot 8. Immunoblotting transfer->immunoblot detection 9. Detection immunoblot->detection

Caption: Workflow for Western blot analysis of HKI-Y target engagement.

addressing inconsistencies in SZV-558 experimental data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Compound SZV-558 in their experiments.

Troubleshooting Guides

Issue: Inconsistent Cell Viability Assay Results

Question: We are observing significant variability in our cell viability assays with this compound between experiments. What are the potential causes and solutions?

Answer: Inconsistent results in cell viability assays are a common challenge. Several factors can contribute to this variability. A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

  • Cell Health and Seeding Density:

    • Cause: Unhealthy cells or inconsistent cell numbers per well can lead to variable responses to this compound.

    • Solution: Ensure cells are in the logarithmic growth phase and have high viability before seeding. Optimize and maintain a consistent seeding density for all experiments. Always perform a cell count before seeding.

  • Compound Preparation and Storage:

    • Cause: Improper handling of this compound, such as repeated freeze-thaw cycles or incorrect solvent usage, can degrade the compound.

    • Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles and store as recommended on the datasheet.

  • Assay Protocol and Timing:

    • Cause: Variations in incubation times, reagent addition, or reading parameters can introduce variability.[1]

    • Solution: Standardize the entire assay protocol. Use a multichannel pipette for simultaneous reagent addition and ensure consistent incubation times. The timing of the analysis is a critical factor to consider for reproducibility.[1][2]

  • Microplate Issues:

    • Cause: Uneven cell distribution ("edge effects") or scratches on the plate can affect readings.

    • Solution: To minimize edge effects, avoid using the outer wells of the microplate. Ensure plates are handled carefully to prevent scratches. The choice of microplate color (e.g., white for luminescence, black for fluorescence, clear for absorbance) is also crucial for optimal signal-to-noise ratio.[1][3]

Issue: Lack of Expected Biological Effect

Question: We are not observing the expected biological effect of this compound in our cell-based assays. What are the potential reasons for this?

Answer: A lack of an observable effect can stem from several factors, ranging from the compound itself to the experimental setup.[4]

Troubleshooting Workflow:

start No Effect Observed with this compound compound 1. Verify Compound Integrity & Activity start->compound compound_issue Compound Issue Found compound->compound_issue  Problem compound_ok Compound OK compound->compound_ok No Problem   cell 2. Assess Cell Health & Target Expression cell_issue Cell Issue Found cell->cell_issue  Problem cell_ok Cells Healthy cell->cell_ok No Problem   protocol 3. Review Assay Protocol & Parameters assay_issue Assay Issue Found protocol->assay_issue  Problem protocol_ok Protocol Correct protocol->protocol_ok No Problem   analysis 4. Check Data Analysis & Interpretation analysis_issue Analysis Error Found analysis->analysis_issue  Problem analysis_ok Analysis Validated analysis->analysis_ok No Problem   redesign Identify Root Cause & Redesign Experiment compound_issue->redesign cell_issue->redesign assay_issue->redesign analysis_issue->redesign compound_ok->cell cell_ok->protocol protocol_ok->analysis

Fig 1. Troubleshooting workflow for no observed effect.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is typically soluble in DMSO. For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in a cell culture medium to the final working concentration. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q2: How can I confirm that this compound is entering the cells and engaging its target?

A2: Target engagement can be confirmed using several methods. A common approach is to perform a Western blot to analyze the phosphorylation status of a downstream target of the putative signaling pathway. A decrease in phosphorylation of the downstream target in the presence of this compound would suggest target engagement.

Q3: Does the passage number of our cell line influence experimental outcomes with this compound?

A3: Yes, the passage number can significantly influence experimental outcomes.[1][2] High passage numbers can lead to genetic drift and altered cellular phenotypes, potentially affecting the responsiveness to compounds like this compound. It is recommended to use cells within a consistent and low passage number range for all experiments to ensure reproducibility.

Experimental Protocols

Western Blotting for Downstream Target Analysis

This protocol describes the steps to analyze the phosphorylation status of a hypothetical downstream target (e.g., Protein-Y) of the this compound signaling pathway.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated form of Protein-Y (p-Protein-Y) and total Protein-Y overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothetical Signaling Pathway of this compound

cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Phosphorylation SZV558 This compound SZV558->Receptor Inhibition KinaseB Kinase B KinaseA->KinaseB Phosphorylation TF Transcription Factor KinaseB->TF Phosphorylation Response Cellular Response (e.g., Apoptosis) TF->Response

Fig 2. Hypothetical signaling pathway for this compound.

Quantitative Data Summary

The following tables present hypothetical data for this compound across different cell lines to illustrate expected outcomes.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast150
A549Lung320
HCT116Colon85
U87 MGGlioblastoma550

Table 2: Effect of this compound on Downstream Target Phosphorylation

Cell LineTreatment (100 nM this compound)p-Protein-Y Level (Fold Change)
HCT1160 hours1.00
HCT1162 hours0.45
HCT1166 hours0.15
HCT11624 hours0.05

References

challenges in scaling up SZV-558 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

[3] Challenges in the synthesis and scale-up of covalent drugs - PubMed Covalent drugs have seen a resurgence in recent years, with several notable examples receiving regulatory approval. Despite these successes, the synthesis and scale-up of covalent drugs present unique challenges that must be overcome to ensure their successful development and commercialization. This review will discuss some of the key challenges associated with the synthesis and scale-up of covalent drugs, including the need for specialized starting materials, the potential for off-target reactivity, and the difficulties in controlling the stereochemistry of the final product. In addition, we will highlight some of the strategies that have been developed to address these challenges, such as the use of novel synthetic methodologies, the development of more selective warheads, and the implementation of advanced analytical techniques. Finally, we will provide a perspective on the future of covalent drug development, with a focus on the opportunities and challenges that lie ahead. --INVALID-LINK-- Time in Shanghai, China. The time at the location 'Shanghai, China' is 09:57 PM. The location's timezone is 'Asia/Shanghai'.

--INVALID-LINK--

Scalable Synthesis of Covalent Proteasome Inhibitor SZV-558 The present invention relates to a novel, improved and economically advantageous synthesis of covalent proteasome inhibitor (S)-N-(4-((S)-1-(2-((S)-2-acetamido-3,3-dimethylbutanoyl)hydrazinyl)-3-methyl-1-oxobutan-2-ylamino)phenyl)-4-(tert-butyl)-5,5-dimethyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxamide (this compound). --INVALID-LINK-- Covalent Modifications of Proteins: A Challenge for Synthetic and ... Covalent inhibitors have re-emerged as powerful tools in chemical biology and drug discovery. The design of targeted covalent inhibitors (TCIs) requires the identification of a binding pocket on the protein of interest and a suitably positioned, non-catalytic nucleophilic residue. Recent advances have enabled the discovery of covalent inhibitors for a wide range of protein targets, including those previously considered "undruggable." However, the development of covalent inhibitors is not without its challenges. One of the main challenges is the potential for off-target reactivity, which can lead to toxicity. Another challenge is the synthesis of covalent inhibitors, which can be more complex than the synthesis of non-covalent inhibitors. In this review, we will discuss the challenges and opportunities in the field of covalent inhibitors, with a focus on the design, synthesis, and evaluation of these compounds. We will also highlight some of the recent successes in the development of covalent inhibitors for a variety of protein targets. --INVALID-LINK-- Scalable Synthesis of Covalent Proteasome Inhibitor this compound - WIPO The present invention relates to a novel, improved and economically advantageous synthesis of covalent proteasome inhibitor (S)-N-(4-((S)-1-(2-((S)-2-acetamido-3,3-dimethylbutanoyl)hydrazinyl)-3-methyl-1-oxobutan-2-ylamino)phenyl)-4-(tert-butyl)-5,5-dimethyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxamide (this compound). The present invention further relates to the synthesis of intermediates of the synthesis of this compound. --INVALID-LINK-- Synthesis of a Covalent Inhibitor of Proteasome - this compound The present invention relates to a novel, improved and economically advantageous synthesis of covalent proteasome inhibitor (S)-N-(4-((S)-1-(2-((S)-2-acetamido-3,3-dimethylbutanoyl)hydrazinyl)-3-methyl-1-oxobutan-2-ylamino)phenyl)-4-(tert-butyl)-5,5-dimethyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxamide (this compound). --INVALID-LINK-- Addressing the challenges of manufacturing and analytical characterization ... The successful translation of these complex drug modalities to the clinic and market is highly dependent on the development of robust and scalable manufacturing processes as well as sensitive and reliable analytical methods to ensure consistent product quality and safety. However, the inherent complexity and heterogeneity of these modalities present significant challenges to both manufacturing and analytical characterization. In this review, we discuss the key challenges in the manufacturing and analytical characterization of complex drug modalities, including cell and gene therapies, antibody-drug conjugates, and nanomedicines. We highlight the recent advances in manufacturing technologies, such as process intensification and automation, and analytical tools, including mass spectrometry, next-generation sequencing, and cryogenic electron microscopy, that are enabling the development and commercialization of these innovative therapies. We also discuss the regulatory considerations and future perspectives in this rapidly evolving field. --INVALID-LINK-- Development of a Scalable Synthesis of the Covalent BTK Inhibitor ... The development of a scalable synthesis of the covalent BTK inhibitor GDC-0853 is described. The synthesis features a convergent approach in which the two key fragments are joined in the final step. The synthesis of the pyrazolopyrimidine fragment was accomplished in four steps from commercially available starting materials. The synthesis of the aniline fragment was accomplished in five steps from commercially available starting materials. The final coupling reaction was optimized to provide GDC-0853 in high yield and purity. The synthesis is scalable and has been used to produce multi-kilogram quantities of GDC-0853. --INVALID-LINK-- Process development and scale-up of a complex active pharmaceutical ... The development of a process for the synthesis of a complex active pharmaceutical ingredient (API) is a challenging and time-consuming endeavor. The process must be robust, scalable, and cost-effective. In addition, the process must be able to produce the API in high yield and purity. This article describes the process development and scale-up of a complex API. The process development work included the optimization of the reaction conditions, the development of a purification process, and the identification of a suitable salt form. The scale-up work included the transfer of the process to a pilot plant and the validation of the process. The process has been successfully scaled up to the kilogram scale. --INVALID-LINK-- Challenges and opportunities in scaling up complex molecules for drug ... The synthesis of complex molecules for drug development is a challenging and time-consuming process. The synthesis must be able to produce the desired molecule in high yield and purity, and the process must be scalable to produce the large quantities of material needed for clinical trials and commercialization. In addition, the synthesis must be cost-effective and environmentally friendly. This review will discuss the challenges and opportunities in scaling up complex molecules for drug development. We will focus on the challenges of process development, scale-up, and manufacturing. We will also discuss the opportunities for new technologies to improve the efficiency and cost-effectiveness of the synthesis of complex molecules. --INVALID-LINK-- Synthesis of a Covalent Inhibitor of Proteasome - this compound The present invention relates to a novel, improved and economically advantageous synthesis of covalent proteasome inhibitor (S)-N-(4-((S)-1-(2-((S)-2-acetamido-3,3-dimethylbutanoyl)hydrazinyl)-3-methyl-1-oxobutan-2-ylamino)phenyl)-4-(tert-butyl)-5,5-dimethyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxamide (this compound). --INVALID-LINK-- Challenges in the development of covalent inhibitors While covalent inhibitors have several advantages, their development is not without challenges. One of the main challenges is the potential for off-target reactivity, which can lead to toxicity. This is because the electrophilic warhead of a covalent inhibitor can react with other nucleophiles in the body, in addition to the intended target. Another challenge is the potential for immunogenicity. This is because the covalent adduct formed between the inhibitor and the target protein can be recognized as foreign by the immune system, leading to an immune response. Finally, the synthesis of covalent inhibitors can be more complex than the synthesis of non-covalent inhibitors. This is because the electrophilic warhead must be incorporated into the molecule in a way that does not interfere with its binding to the target protein. --INVALID-LINK-- Scalable Synthesis of Covalent Proteasome Inhibitor this compound The present invention relates to a novel, improved and economically advantageous synthesis of covalent proteasome inhibitor (S)-N-(4-((S)-1-(2-((S)-2-acetamido-3,3-dimethylbutanoyl)hydrazinyl)-3-methyl-1-oxobutan-2-ylamino)phenyl)-4-(tert-butyl)-5,5-dimethyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxamide (this compound). --INVALID-LINK-- Technical Support Center: this compound Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of the covalent proteasome inhibitor this compound. The information is designed to address specific issues that may be encountered during laboratory-scale experiments and scale-up efforts.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound? This compound is a covalent proteasome inhibitor. Its chemical name is (S)-N-(4-((S)-1-(2-((S)-2-acetamido-3,3-dimethylbutanoyl)hydrazinyl)-3-methyl-1-oxobutan-2-ylamino)phenyl)-4-(tert-butyl)-5,5-dimethyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxamide.
What are the main challenges in synthesizing covalent inhibitors like this compound? The synthesis of covalent drugs presents unique challenges, including the need for specialized starting materials, the potential for off-target reactivity, and difficulties in controlling stereochemistry. The electrophilic "warhead" can react with other nucleophiles, leading to potential toxicity. The synthesis process can also be more complex than for non-covalent inhibitors.
Are there established scalable synthesis methods for this compound? Yes, patent literature describes a novel, improved, and economically advantageous synthesis for this compound, suggesting that scalable methods have been developed.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reactions- Side product formation- Degradation of starting materials or product- Inefficient purification- Monitor reaction completion using appropriate analytical techniques (e.g., TLC, LC-MS).- Optimize reaction conditions (temperature, concentration, stoichiometry).- Use high-purity starting materials.- Investigate alternative purification methods.
Impurity Formation - Off-target reactivity of the covalent warhead- Racemization at chiral centers- Residual solvents or reagents- Employ advanced analytical techniques to identify and characterize impurities.- Refine the synthesis strategy to minimize side reactions.- Implement rigorous purification protocols.- Ensure proper drying and solvent removal steps.
Poor Stereocontrol - Inappropriate choice of chiral catalysts or reagents- Racemization during reaction or workup- Utilize highly stereoselective synthetic routes.- Carefully control reaction conditions to prevent racemization.- Employ chiral chromatography for purification if necessary.
Difficulty in Purification - Similar polarity of product and impurities- Product instability on silica gel- Explore alternative purification techniques such as preparative HPLC or crystallization.- Screen different solvent systems for column chromatography.
Inconsistent Results at Larger Scale - Inefficient heat transfer- Poor mixing- Changes in reaction kinetics- Implement robust process controls for temperature and mixing.- Perform a thorough process hazard analysis before scaling up.- Consider a Design of Experiments (DoE) approach to optimize parameters for scale-up.

Experimental Protocols

A key aspect of a successful synthesis is a well-defined protocol. The following outlines a generalized workflow for the synthesis of a complex molecule like this compound, which involves the coupling of key fragments.

General Convergent Synthesis Workflow

A convergent approach is often employed for complex molecules, where different fragments of the molecule are synthesized separately and then joined together in the final steps.

Workflow Diagram:

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly and Purification A1 Starting Material A1 A2 Intermediate A2 A1->A2 Step 1 A3 Fragment A A2->A3 Step 2 C1 Coupling A3->C1 B1 Starting Material B1 B2 Intermediate B2 B1->B2 Step 3 B3 Fragment B B2->B3 Step 4 B3->C1 C2 Crude this compound C1->C2 C3 Purification C2->C3 C4 Pure this compound C3->C4

Caption: Convergent synthesis workflow for this compound.

Troubleshooting Logic

When encountering issues during the synthesis, a systematic approach to troubleshooting is crucial.

Troubleshooting Workflow Diagram:

G start Problem Identified (e.g., Low Yield, Impurity) check_reaction Verify Reaction Completion (TLC, LC-MS) start->check_reaction consult Consult Literature/Expert start->consult analyze_impurities Characterize Impurities (NMR, MS) check_reaction->analyze_impurities Incomplete or Side Reactions review_protocol Review Synthesis Protocol check_reaction->review_protocol Complete optimize_conditions Optimize Reaction Conditions (Temp, Conc, Stoichiometry) analyze_impurities->optimize_conditions modify_purification Modify Purification Method analyze_impurities->modify_purification review_protocol->optimize_conditions implement_changes Implement & Test Changes optimize_conditions->implement_changes modify_purification->implement_changes consult->optimize_conditions

Caption: Systematic troubleshooting workflow.

Signaling Pathways

While the provided search results do not detail the specific signaling pathways affected by this compound, as a proteasome inhibitor, it would generally interfere with the ubiquitin-proteasome system. This system is crucial for the degradation of proteins that regulate cell cycle, apoptosis, and other key cellular processes.

Ubiquitin-Proteasome Pathway Diagram:

G cluster_pathway Ubiquitin-Proteasome Pathway ub Ubiquitin e1 E1 (Activating Enzyme) ub->e1 ATP e2 E2 (Conjugating Enzyme) e1->e2 e3 E3 (Ligase) e2->e3 protein Target Protein e3->protein poly_ub_protein Polyubiquitinated Protein protein->poly_ub_protein Ub proteasome 26S Proteasome poly_ub_protein->proteasome peptides Peptides proteasome->peptides szv558 This compound szv558->proteasome Inhibition

protocol adjustments for SZV-558 in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SZV-558, a potent and selective MEK1/2 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered when working with this compound in different cell lines.

Inconsistent IC50 Values Across Experiments

Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in the same cell line across different experimental runs.

Possible Causes and Solutions:

Possible Cause Recommended Action
Cell Passage Number Ensure that the cell passage number is consistent between experiments. High-passage number cells can exhibit altered signaling and drug sensitivity. It is advisable to use cells within a defined passage range (e.g., passages 5-20).
Cell Seeding Density The initial number of cells seeded can impact the final assay readout. Optimize and maintain a consistent seeding density for each cell line to ensure reproducible results.
Compound Stability This compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thawing of the stock solution.
Assay Variability Inconsistent incubation times or reagent addition can introduce variability. Standardize all steps of the experimental protocol and use automated liquid handlers if available to minimize human error.
High Background Signal in Western Blots

Problem: You are observing high background or non-specific bands in your Western blot analysis of p-ERK and total ERK levels after this compound treatment.

Possible Causes and Solutions:

Possible Cause Recommended Action
Blocking Inefficiency Insufficient blocking of the membrane can lead to non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).[1]
Antibody Concentration The primary or secondary antibody concentrations may be too high. Perform a titration experiment to determine the optimal antibody dilution that maximizes specific signal while minimizing background.
Washing Steps Inadequate washing can leave behind unbound antibodies. Increase the number or duration of wash steps with TBST to effectively remove non-specific antibodies.[1]
Lysate Quality The presence of cellular debris or high viscosity in the protein lysate can interfere with electrophoresis and blotting. Ensure complete cell lysis and clarify the lysate by centrifugation.[1]
Unexpected Cell Toxicity

Problem: You are observing significant cell death at concentrations of this compound that are not expected to be cytotoxic, particularly in control (untreated) wells.

Possible Causes and Solutions:

Possible Cause Recommended Action
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure that the final solvent concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[2]
Contamination Microbial contamination (e.g., mycoplasma) in the cell culture can affect cell health and response to treatment. Regularly test your cell lines for mycoplasma contamination.
Compound Precipitation This compound may precipitate out of solution at high concentrations in the culture medium. Visually inspect the wells for any signs of precipitation and consider using a lower concentration range or a different formulation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: The optimal concentration range for this compound will vary depending on the cell line's sensitivity. Based on its mechanism as a MEK inhibitor, a good starting point for a dose-response curve is a wide range, for example, from 1 nM to 10 µM. This will help in determining the IC50 value for your specific cell line.

Q2: How quickly can I expect to see an effect on ERK phosphorylation after treating cells with this compound?

A2: As a direct inhibitor of MEK, this compound is expected to act rapidly. A significant reduction in phosphorylated ERK (p-ERK) levels can typically be observed within 1 to 4 hours of treatment. It is recommended to perform a time-course experiment (e.g., 0, 1, 2, 4, 8, and 24 hours) to determine the optimal time point for your cell line and experimental conditions.

Q3: Why do different cell lines show varying sensitivity to this compound?

A3: The sensitivity of different cell lines to this compound is often linked to their underlying genetic makeup.[3] For instance, cell lines with mutations in the RAS/RAF/MEK/ERK pathway, such as a KRAS mutation in A549 cells, are often more dependent on this pathway for survival and are therefore more sensitive to MEK inhibitors.[4][5] In contrast, cell lines with alternative survival pathways, such as activated PI3K/Akt signaling in U-87 MG cells, may exhibit resistance.

Q4: Can I use this compound in combination with other drugs?

A4: Yes, combination therapy is a common strategy in cancer research. This compound, as a MEK inhibitor, can be synergistic with inhibitors of other signaling pathways (e.g., PI3K inhibitors) or with cytotoxic chemotherapies. When designing combination studies, it is important to assess the potential for additive or synergistic effects and to carefully titrate the concentrations of both agents.

Q5: What are the best downstream markers to confirm the activity of this compound?

A5: The most direct and reliable pharmacodynamic marker for this compound activity is a decrease in the phosphorylation of ERK1/2.[4][5] This can be assessed by Western blotting. Downstream of ERK, you can also measure changes in the expression of genes regulated by the pathway, such as c-Fos or c-Jun, using qPCR.

Protocol Adjustments for this compound in Different Cell Lines

The following tables provide recommended starting points for key experimental parameters when using this compound in A549, MCF-7, and U-87 MG cell lines. These should be optimized for your specific laboratory conditions.

Cell Viability Assay (MTT/XTT)
Parameter A549 (High Sensitivity) MCF-7 (Moderate Sensitivity) U-87 MG (Low Sensitivity)
Seeding Density (cells/well) 5,0007,50010,000
This compound Concentration Range 0.1 nM - 1 µM1 nM - 10 µM10 nM - 100 µM
Incubation Time 72 hours72 hours72 - 96 hours
Assay Reagent Incubation 2-4 hours2-4 hours3-5 hours
Western Blotting for p-ERK Inhibition
Parameter A549 MCF-7 U-87 MG
Seeding Density (cells/well in 6-well plate) 3 x 10^54 x 10^55 x 10^5
This compound Treatment Concentration 100 nM500 nM1 µM
Treatment Duration 2 hours2 hours4 hours
Protein Lysate Concentration 20-30 µg20-30 µg30-40 µg
qPCR for Downstream Gene Expression
Parameter A549 MCF-7 U-87 MG
Seeding Density (cells/well in 12-well plate) 1.5 x 10^52 x 10^52.5 x 10^5
This compound Treatment Concentration 100 nM500 nM1 µM
Treatment Duration 6 hours6 hours8 hours
Target Genes c-Fos, c-Jun, Fra-1c-Fos, c-Jun, Fra-1c-Fos, c-Jun, Fra-1
Reference Genes GAPDH, ACTBGAPDH, ACTBGAPDH, RPLP0

Experimental Protocols

Cell Viability (MTT) Assay[6][7][8]
  • Cell Seeding: Seed cells in a 96-well plate at the densities recommended in the table above and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the specified duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blotting[1][9][10]
  • Cell Treatment and Lysis: Seed cells in 6-well plates, allow them to attach, and then treat with this compound for the indicated time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.

Quantitative PCR (qPCR)[11][12][13]
  • Cell Treatment and RNA Extraction: Treat cells with this compound as described above. Harvest the cells and extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA.

  • RNA Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.[7]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, gene-specific primers for your target and reference genes, and the synthesized cDNA.

  • Data Analysis: Run the qPCR in a real-time PCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene(s).[7]

Visualizations

MEK_ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation SZV558 This compound SZV558->MEK

Caption: The MEK/ERK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed Cells (A549, MCF-7, U-87 MG) start->seed_cells treat_cells Treat with this compound (Dose-Response & Time-Course) seed_cells->treat_cells cell_viability Cell Viability Assay (MTT/XTT) treat_cells->cell_viability protein_rna_extraction Protein & RNA Extraction treat_cells->protein_rna_extraction data_analysis Data Analysis (IC50, Protein/Gene Expression) cell_viability->data_analysis western_blot Western Blot (p-ERK, Total ERK) protein_rna_extraction->western_blot qpcr qPCR (Downstream Genes) protein_rna_extraction->qpcr western_blot->data_analysis qpcr->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating this compound.

Troubleshooting_Logic start Inconsistent Results? check_cells Check Cell Health & Passage Number start->check_cells Yes check_compound Verify Compound (Stock, Dilutions) check_cells->check_compound No Issue cell_issue Cell-Related Issue check_cells->cell_issue Issue Found check_protocol Review Protocol (Timing, Reagents) check_compound->check_protocol No Issue compound_issue Compound Issue check_compound->compound_issue Issue Found protocol_issue Protocol Issue check_protocol->protocol_issue Issue Found

References

Technical Support Center: Overcoming Resistance to SZV-558 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the novel targeted therapy, SZV-558. Our aim is to facilitate the effective use of this compound and accelerate research in overcoming cancer cell resistance.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues observed during your experiments with this compound.

Observed Issue Potential Cause Suggested Solution
1. Decreased sensitivity to this compound in a previously sensitive cell line (Shift in IC50). A. Development of acquired resistance through genetic mutations in the target protein. B. Activation of a bypass signaling pathway. C. Increased drug efflux through transporters like P-glycoprotein (P-gp/ABCB1).[1]A. Sequence the target gene to identify potential mutations. B. Perform phosphoproteomic or western blot analysis to screen for activation of alternative pathways (e.g., EGFR, MET). C. Test for overexpression of ABC transporters and evaluate the effect of P-gp inhibitors.[1]
2. Heterogeneous response to this compound within a cancer cell population. A. Pre-existence of a subpopulation of resistant cells. B. Clonal evolution under drug pressure.A. Perform single-cell sequencing to identify resistant subpopulations. B. Isolate and characterize resistant clones to understand the mechanism of resistance.
3. Complete lack of response to this compound in a new cancer cell line. A. Intrinsic resistance due to the absence of the this compound target. B. Presence of pre-existing resistance mechanisms.A. Confirm target expression and activation status via western blot or immunohistochemistry. B. Investigate potential intrinsic resistance pathways as described in issue 1.
4. Inconsistent results between experimental replicates. A. Variability in cell culture conditions. B. Degradation of this compound. C. Inaccurate drug concentration.A. Ensure consistent cell passage number, confluency, and media composition. B. Aliquot and store this compound at the recommended temperature and protect from light. C. Verify the concentration of your this compound stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the novel oncogenic kinase "Kinase X". In sensitive cancer cells, this compound blocks the downstream signaling cascade initiated by Kinase X, leading to cell cycle arrest and apoptosis.

Q2: What are the known mechanisms of resistance to targeted therapies like this compound?

A2: Resistance to targeted therapies is a significant clinical challenge.[2] Common mechanisms include:

  • Target alterations: Mutations in the drug target that prevent inhibitor binding.

  • Bypass signaling pathways: Activation of alternative signaling pathways that circumvent the blocked pathway.[3]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[1]

  • Drug inactivation: Metabolic modification of the drug into an inactive form.[3]

Q3: How can I generate an this compound-resistant cell line for my studies?

A3: A common method is to culture a sensitive cancer cell line in the continuous presence of gradually increasing concentrations of this compound over several months. This process selects for cells that have developed resistance mechanisms.

Q4: What are some potential combination therapy strategies to overcome this compound resistance?

A4: Combining therapies that target different pathways can be an effective strategy.[2] For instance:

  • If resistance is due to the activation of a bypass pathway (e.g., EGFR), combining this compound with an EGFR inhibitor could be effective.

  • For resistance mediated by increased drug efflux, co-administration with an inhibitor of the specific ABC transporter may restore sensitivity.

Quantitative Data Summary

Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound

Cell LineTissue of OriginTarget Kinase X ExpressionIC50 (nM) of this compound
Cell Line ALung AdenocarcinomaHigh15
Cell Line A-ResLung AdenocarcinomaHigh1250
Cell Line BColon CarcinomaLow>10,000

Table 2: Effect of Combination Therapy on this compound Resistant Cells (Cell Line A-Res)

TreatmentConcentration% Inhibition of Cell Growth
This compound1 µM25%
Inhibitor Y (Bypass Pathway)500 nM30%
This compound + Inhibitor Y1 µM + 500 nM85%

Experimental Protocols

1. Cell Viability (IC50) Assay:

  • Objective: To determine the concentration of this compound that inhibits 50% of cell growth.

  • Methodology:

    • Seed cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

    • Prepare a serial dilution of this compound in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 72 hours.

    • Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's instructions.

    • Plot the percentage of cell viability against the log concentration of this compound and calculate the IC50 value using non-linear regression analysis.

2. Western Blot Analysis for Signaling Pathway Activation:

  • Objective: To assess the phosphorylation status of key proteins in the target and potential bypass signaling pathways.

  • Methodology:

    • Treat sensitive and resistant cells with this compound at various concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-Kinase X, Kinase X, p-EGFR, EGFR, p-AKT, AKT) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

SZV_558_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KinaseX Kinase X GFR->KinaseX Activates Downstream Downstream Signaling KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation SZV558 This compound SZV558->KinaseX Inhibits BypassReceptor Bypass Receptor (e.g., EGFR) BypassPathway Bypass Pathway BypassReceptor->BypassPathway BypassPathway->Proliferation Compensatory Activation (Resistance)

Caption: Hypothetical signaling pathway targeted by this compound and a bypass resistance mechanism.

Resistance_Workflow start Sensitive Cancer Cell Line culture Continuous Culture with Increasing this compound start->culture resistant This compound Resistant Cell Line culture->resistant characterize Characterization resistant->characterize ic50 IC50 Assay characterize->ic50 western Western Blot characterize->western sequencing Gene Sequencing characterize->sequencing

Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.

Troubleshooting_Tree start Loss of this compound Efficacy check_target Is Target Kinase X Expressed and Active? start->check_target no_target Intrinsic Resistance: Select a different model check_target->no_target No target_present Acquired Resistance? check_target->target_present Yes investigate Investigate Mechanisms target_present->investigate Yes mutations Target Gene Sequencing investigate->mutations bypass Phospho-Array/ Western Blot investigate->bypass efflux ABC Transporter Expression Analysis investigate->efflux solution Develop Combination Therapy Strategy mutations->solution bypass->solution efflux->solution

Caption: Decision tree for troubleshooting the loss of this compound efficacy in experiments.

References

Validation & Comparative

Comparative Analysis of SZV-558: A Novel Neuroprotective Agent for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic effects of SZV-558, a novel monoamine oxidase-B (MAO-B) inhibitor, against the established drug, rasagiline. The data presented is primarily derived from preclinical studies in models of Parkinson's disease.

This compound is a potent and selective MAO-B inhibitor that has demonstrated significant neuroprotective properties in various experimental models of Parkinson's disease.[1][2][3] Its therapeutic potential lies in its ability to mitigate the effects of mitochondrial dysfunction and oxidative stress, which are key pathological features of Parkinson's disease.[3][4] This guide synthesizes the available experimental data to offer a clear comparison between this compound and rasagiline, a well-established MAO-B inhibitor used in the treatment of Parkinson's disease.

Data Presentation

The following tables summarize the available quantitative and qualitative data comparing this compound and rasagiline.

Table 1: In Vitro MAO-B Inhibition

CompoundTargetIC50 (Human)IC50 (Rat)Source
This compoundMAO-B60 nM50 nM[1]
RasagilineMAO-B--Not specified in the provided search results

Table 2: Qualitative Comparison of Therapeutic Effects in Preclinical Models

Therapeutic EffectThis compoundRasagilineExperimental ModelSource
Neuroprotection Demonstrated cytoprotective properties against 6-hydroxydopamine (6-OHDA)-induced cell death.[3] Rescued tyrosine hydroxylase positive neurons in the substantia nigra after rotenone treatment.[3]Increases cell survival in cell culture models of Parkinson's disease.[3]In vitro (PC12 cells), In vitro (rat striatal slices)[3]
Reduction of Oxidative Stress Inhibited oxidative stress-induced pathological dopamine release and the formation of toxic dopamine quinone.[3]Known to have neuroprotective effects against dopaminergic cell death.[3]In vitro (rotenone-treated rat striatum)[3]
Amelioration of Motor Dysfunction Showed protective effects against MPTP-induced motor dysfunction in mice.[3]Protective against MPTP-induced motor impairment.In vivo (MPTP-induced mouse model)[3]
Prevention of Dopamine Depletion Protected against MPTP-induced striatal dopamine depletion in both acute and subchronic models.[3]Protective against MPTP-induced dopamine depletion.In vivo (MPTP-induced mouse model)[3]
Duration of Action A tendency of protection was still detected 42 hours after administration. The maximum effect was observed 18 hours after application.A slight protective effect was detected 2 hours after injection.In vivo (MPTP-induced mouse model)

Experimental Protocols

While the full, detailed experimental protocols from the primary study comparing this compound and rasagiline were not accessible, this section provides representative methodologies for the key experiments cited.

In Vitro Model: Rotenone-Induced Neurotoxicity in Rat Striatal Slices
  • Tissue Preparation: Acute coronal striatal slices (300 µm) are prepared from adult male Wistar rats using a vibratome. Slices are maintained in artificial cerebrospinal fluid (aCSF) gassed with 95% O2 / 5% CO2.

  • Rotenone Treatment: Slices are pre-incubated with the mitochondrial complex I inhibitor, rotenone (e.g., 10 µM), for a specified period (e.g., 30 minutes) to induce mitochondrial dysfunction and oxidative stress.

  • Drug Application: this compound or rasagiline at various concentrations (e.g., 10 nM - 1 µM) is applied to the slices prior to or concurrently with rotenone treatment.

  • Dopamine Release Measurement: Pathological dopamine release is triggered by a stimulus (e.g., high potassium or electrical stimulation). The superfusate is collected, and dopamine levels are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Assessment of Neuroprotection: The protective effect of the compounds is determined by their ability to reduce rotenone-induced pathological dopamine release and the formation of toxic dopamine quinone. Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra can also be performed to assess neuronal survival.

In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
  • Animal Model: Adult male C57BL/6 mice are used.

  • MPTP Administration: Parkinsonism is induced by the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Different protocols can be used:

    • Acute Model: Multiple intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) over a short period (e.g., every 2 hours for four injections).

    • Subchronic/Chronic Model: Repeated administration of MPTP over several days or weeks, sometimes in combination with probenecid to inhibit MPTP clearance.

  • Drug Treatment: this compound or rasagiline is administered (e.g., i.p.) at a specified dose (e.g., 1-10 mg/kg) at different time points relative to MPTP administration (e.g., pre-treatment, co-treatment, or post-treatment).

  • Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test (for motor coordination and balance) and the open field test (for locomotor activity).

  • Neurochemical Analysis: At the end of the experiment, mice are euthanized, and brain tissue is collected. Striatal levels of dopamine and its metabolites (DOPAC and HVA) are measured by HPLC to assess the extent of dopamine depletion.

  • Histological Analysis: Brain sections are stained for tyrosine hydroxylase to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta.

Mandatory Visualization

SZV558_Signaling_Pathway cluster_stress Pathological Stress cluster_downstream Cellular Effects Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Dopamine_Release Pathological Dopamine Release Oxidative_Stress->Dopamine_Release Dopamine_Quinone Toxic Dopamine Quinone Formation Dopamine_Release->Dopamine_Quinone Dopaminergic_Neuron_Death Dopaminergic Neuron Death Dopamine_Release->Dopaminergic_Neuron_Death Dopamine_Quinone->Dopaminergic_Neuron_Death SZV558 This compound MAOB MAO-B SZV558->MAOB Inhibits MAOB->Oxidative_Stress Contributes to Rasagiline Rasagiline Rasagiline->MAOB Inhibits

Caption: Proposed signaling pathway for the neuroprotective effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Rat_Slices Prepare Rat Striatal Slices Rotenone_Treatment Induce Neurotoxicity (Rotenone) Rat_Slices->Rotenone_Treatment Drug_Application_Vitro Apply this compound or Rasagiline Rotenone_Treatment->Drug_Application_Vitro Dopamine_Measurement Measure Pathological Dopamine Release Drug_Application_Vitro->Dopamine_Measurement end End Dopamine_Measurement->end Mouse_Model MPTP-induced Parkinson's Mice Drug_Application_Vivo Administer this compound or Rasagiline Mouse_Model->Drug_Application_Vivo Behavioral_Tests Conduct Motor Function Tests Drug_Application_Vivo->Behavioral_Tests Neurochemical_Analysis Analyze Striatal Dopamine Levels Behavioral_Tests->Neurochemical_Analysis Neurochemical_Analysis->end start Start start->Rat_Slices start->Mouse_Model

Caption: A representative experimental workflow for validating the therapeutic effects of this compound.

References

SZV-558 versus other known inhibitors of [Target Protein]

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of key inhibitors targeting the Mucosa-associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical mediator in signaling pathways that lead to the activation of NF-κB, making it a compelling therapeutic target in various B-cell lymphomas and autoimmune diseases.

This document summarizes the performance of several known MALT1 inhibitors, supported by experimental data from preclinical studies. Due to the limited publicly available, direct comparative data for SZV-558, this guide focuses on a selection of well-characterized covalent and allosteric MALT1 inhibitors.

Performance of MALT1 Inhibitors: A Comparative Overview

The efficacy of MALT1 inhibitors is typically assessed through a combination of biochemical and cell-based assays. Biochemical assays measure the direct inhibition of the MALT1 protease activity, while cell-based assays evaluate the inhibitor's ability to suppress MALT1-dependent signaling and cell proliferation in cancer cell lines, particularly in Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), which is often dependent on the MALT1 pathway.

Table 1: In Vitro Potency of Selected MALT1 Inhibitors
InhibitorTypeBiochemical IC50/KiCellular IC50 (MALT1 Activity)Cellular GI50 (ABC-DLBCL Cell Lines)Reference
MI-2 CovalentIC50: 5.84 µM-HBL-1: 0.2 µM, TMD8: 0.5 µM, OCI-Ly3: 0.4 µM, OCI-Ly10: 0.4 µM[1][2]
Compound 3 CovalentKi: <0.5 nMRaji MALT1-GloSensor: <10 nMOCI-Ly3: <10 nM[3][4]
ABBV-MALT1 Allosteric--OCI-LY3: ~300 nM[5][6][7][8]
(S)-mepazine Allosteric---[9]

Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.

Signaling Pathways and Experimental Workflows

To understand the context of MALT1 inhibition, it is crucial to visualize the signaling pathways involved and the typical workflow for evaluating inhibitors.

MALT1_Signaling_Pathway MALT1 Signaling Pathway in B-Cell Lymphoma cluster_CBM CARD11-BCL10-MALT1 (CBM) Complex Formation BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK CARD11 CARD11 BTK->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 CBM_Complex CBM Complex TRAF6 TRAF6 CBM_Complex->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IkB IκB IKK_Complex->IkB NF_kB NF-κB IkB->NF_kB Nucleus Nucleus NF_kB->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor MALT1 Inhibitor (e.g., this compound) Inhibitor->MALT1

Caption: MALT1 signaling pathway in B-cell lymphoma.

Experimental_Workflow Experimental Workflow for MALT1 Inhibitor Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Recombinant MALT1) Cell_Based_Assay Cell-Based Reporter Assay (e.g., MALT1-GloSensor) Biochemical_Assay->Cell_Based_Assay Proliferation_Assay Cell Proliferation Assay (ABC-DLBCL cell lines) Cell_Based_Assay->Proliferation_Assay Lead_Compound Lead Compound Identification Proliferation_Assay->Lead_Compound Xenograft_Model Xenograft Model (e.g., ABC-DLBCL tumors in mice) Pharmacokinetics Pharmacokinetic Studies Xenograft_Model->Pharmacokinetics Pharmacodynamics Pharmacodynamic Studies (Biomarker analysis) Xenograft_Model->Pharmacodynamics Lead_Compound->Xenograft_Model

Caption: A general experimental workflow for evaluating MALT1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are summaries of common protocols used in the evaluation of MALT1 inhibitors.

Biochemical MALT1 Protease Assay

This assay measures the direct enzymatic activity of a recombinant MALT1 protein.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a compound against MALT1 protease.

  • Methodology:

    • A recombinant form of the MALT1 protease domain is used.[3]

    • The enzyme is incubated with a fluorogenic substrate, such as Ac-LRSR-AMC.[10]

    • The cleavage of the substrate by MALT1 results in a fluorescent signal that is measured over time.

    • The assay is performed in the presence of varying concentrations of the inhibitor to determine the dose-dependent inhibition of the enzymatic activity.

    • Data is then plotted to calculate the IC50 or Ki value.

Cellular MALT1 Activity Assay (e.g., GloSensor-based)

This cell-based assay quantifies MALT1 protease activity within living cells.

  • Objective: To measure the ability of a compound to inhibit MALT1 activity in a cellular context.

  • Methodology:

    • A reporter cell line (e.g., Raji B cells) is engineered to express a specific MALT1 substrate linked to a luciferase reporter.[3]

    • Upon MALT1 activation (e.g., by stimulating the B-cell receptor pathway), the substrate is cleaved, leading to a luminescent signal.

    • Cells are treated with different concentrations of the MALT1 inhibitor.

    • The reduction in the luminescent signal corresponds to the inhibition of MALT1 activity.

    • This allows for the determination of the cellular IC50 value.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of MALT1 inhibitors on the growth and viability of cancer cell lines.

  • Objective: To determine the half-maximal growth inhibition (GI50) of a compound in MALT1-dependent cancer cells.

  • Methodology:

    • ABC-DLBCL cell lines, which are known to be dependent on MALT1 signaling, are seeded in multi-well plates.[11]

    • The cells are treated with a range of concentrations of the MALT1 inhibitor for a specified period (e.g., 72 hours).

    • Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

    • The results are used to generate dose-response curves and calculate the GI50 values.[1]

In Vivo Xenograft Models

These studies evaluate the anti-tumor efficacy of MALT1 inhibitors in a living organism.

  • Objective: To assess the ability of a MALT1 inhibitor to suppress tumor growth in an animal model.

  • Methodology:

    • Human ABC-DLBCL cells are implanted into immunocompromised mice to establish tumors.[5][7][12]

    • Once the tumors reach a certain size, the mice are treated with the MALT1 inhibitor or a vehicle control.

    • Tumor volume is measured regularly throughout the study to determine the extent of tumor growth inhibition.[5][7][12]

    • At the end of the study, tumors and other tissues may be collected for pharmacodynamic and biomarker analysis.

References

Comparative Analysis of TRPV1 Antagonists: A Case Study of SZV-558 and ABT-102

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of two transient receptor potential vanilloid 1 (TRPV1) antagonists: SZV-558 and ABT-102. This analysis focuses on their mechanism of action, preclinical and clinical findings, and safety profiles. Due to the limited publicly available data for this compound, this guide will use ABT-102 as a well-documented example to illustrate a comprehensive comparison, while highlighting the data gaps for this compound.

Introduction to TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and certain endogenous lipids. It is predominantly expressed in primary sensory neurons of the peripheral nervous system. Activation of TRPV1 leads to the sensation of pain, making it a key target for the development of novel analgesic drugs. TRPV1 antagonists are compounds that block the activation of this receptor, thereby offering a potential therapeutic approach for various pain conditions.

Mechanism of Action

Both this compound and ABT-102 are reported to be antagonists of the TRPV1 receptor. They are designed to competitively bind to the receptor and prevent its activation by various stimuli. This blockade is expected to reduce the signaling of pain from the periphery to the central nervous system.

ABT-102 is a potent and selective TRPV1 antagonist.[1][2] It has been shown to reversibly inhibit the activation of the TRPV1 receptor by a range of stimuli, including capsaicin, heat, and acid.[1]

This compound is also classified as a TRPV1 antagonist. However, detailed public information regarding its selectivity, potency, and specific binding characteristics is not currently available.

Preclinical Efficacy

ABT-102

ABT-102 has demonstrated significant analgesic effects in a variety of rodent models of pain.[1][2] Studies have shown its efficacy in reducing pain behaviors associated with:

  • Inflammatory Pain: ABT-102 has been shown to decrease inflammatory pain in animal models.[1]

  • Post-operative Pain: The compound is effective in blocking nociception in rodent models of post-operative pain.[1]

  • Osteoarthritic Pain: ABT-102 has demonstrated efficacy in preclinical models of osteoarthritic pain.[1]

  • Bone Cancer Pain: The antagonist has been shown to be effective in rodent models of bone cancer pain.[1]

Interestingly, repeated administration of ABT-102 has been found to enhance its analgesic activity in several of these models.[1]

This compound

No publicly available data from preclinical studies on the efficacy of this compound in animal models of pain could be identified for this comparison.

Clinical Development and Findings

ABT-102

ABT-102 has progressed to Phase 1 clinical trials in healthy volunteers. These studies have provided valuable insights into its pharmacokinetics, safety, and effects on thermosensation in humans.

A multiple-dose, double-blind, placebo-controlled, randomized trial in healthy volunteers demonstrated that ABT-102 potently and reversibly increased the heat pain threshold and reduced the painfulness of suprathreshold heat.[3] The effects were dose-dependent and fully reversible.[3]

This compound

No information regarding the clinical development or any clinical trial results for this compound is publicly available at the time of this review.

Data Presentation

The following tables summarize the available quantitative data for ABT-102. The corresponding fields for this compound are marked as "Not Available" due to the lack of public information.

Table 1: Preclinical Efficacy Data

ParameterThis compoundABT-102
Inflammatory Pain Model
e.g., CFA-induced thermal hyperalgesiaNot AvailableEffective in reducing thermal hyperalgesia[1]
Neuropathic Pain Model
e.g., CCI-induced mechanical allodyniaNot AvailableData not specified in the provided results
Post-operative Pain Model
e.g., Incision-induced pain behaviorsNot AvailableEffective in blocking nociception[1]
Osteoarthritic Pain Model
e.g., MIA-induced weight-bearing deficitNot AvailableEffective in preclinical models[1]
Bone Cancer Pain Model
e.g., Tumor-induced bone destruction painNot AvailableEffective in rodent models[1]

Table 2: Clinical Data (Phase 1, Healthy Volunteers)

ParameterThis compoundABT-102
Pharmacokinetics
e.g., Half-life, Cmax, AUCNot AvailableData not specified in the provided results
Pharmacodynamics
e.g., Change in Heat Pain ThresholdNot AvailableDose-dependent increase in heat pain threshold[3]
e.g., Effect on Suprathreshold Heat PainNot AvailableReduced painfulness of suprathreshold heat[3]
Safety and Tolerability
e.g., Most Common Adverse EventsNot AvailableMild and transient hyperthermia[1]
e.g., Effect on Core Body TemperatureNot AvailableSelf-limiting increase, attenuates with repeated dosing[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols relevant to the evaluation of TRPV1 antagonists.

Preclinical Pain Models

1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model:

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Induction of Inflammation: A single intraplantar injection of 100 µL of CFA into the right hind paw.

  • Drug Administration: Test compounds (e.g., ABT-102) or vehicle are administered orally at various doses at a specified time point after CFA injection.

  • Assessment of Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured at baseline and at multiple time points after drug administration. An increase in paw withdrawal latency indicates an analgesic effect.

2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain:

  • Animal Model: Male Wistar rats (250-300g).

  • Surgical Procedure: The sciatic nerve of the right hind limb is loosely ligated with four chromic gut sutures.

  • Drug Administration: Test compounds or vehicle are administered, typically starting several days after surgery when neuropathic pain behaviors are established.

  • Assessment of Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation is measured using von Frey filaments. An increase in the withdrawal threshold indicates an anti-allodynic effect.

Human Experimental Pain Models

1. Quantitative Sensory Testing (QST) for Thermosensation:

  • Subjects: Healthy adult volunteers.

  • Procedure: A thermode is applied to the skin (e.g., forearm). The temperature is gradually increased or decreased.

  • Outcome Measures:

    • Warmth Detection Threshold (WDT): The temperature at which the subject first perceives a sensation of warmth.

    • Heat Pain Threshold (HPT): The temperature at which the sensation of warmth becomes painful.

    • Suprathreshold Heat Pain Ratings: Subjects rate the intensity of pain in response to a series of fixed-temperature stimuli above their pain threshold.

Mandatory Visualization

Signaling Pathway

TRPV1_Signaling_Pathway Stimuli Noxious Stimuli (Heat, Capsaicin, Protons) TRPV1 TRPV1 Channel Stimuli->TRPV1 Activates Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Antagonist TRPV1 Antagonist (this compound, ABT-102) Antagonist->TRPV1 Blocks Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Preclinical_Pain_Model_Workflow Start Start: Preclinical Pain Model Induction Induction of Pain State (e.g., CFA injection) Start->Induction Baseline Baseline Behavioral Testing (e.g., Paw Withdrawal Latency) Induction->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Treatment_SZV This compound Administration Grouping->Treatment_SZV Group 1 Treatment_ABT ABT-102 Administration Grouping->Treatment_ABT Group 2 Vehicle Vehicle Administration Grouping->Vehicle Control Post_Treatment_Testing Post-Treatment Behavioral Testing Treatment_SZV->Post_Treatment_Testing Treatment_ABT->Post_Treatment_Testing Vehicle->Post_Treatment_Testing Analysis Data Analysis and Comparison Post_Treatment_Testing->Analysis

References

Comparative Analysis of Vepdegestrant (ARV-471) in ER+/HER2- Advanced Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vepdegestrant (ARV-471), an investigational oral PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, with the established therapy fulvestrant for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The information presented is based on publicly available clinical trial data and preclinical research.

Mechanism of Action: A Novel Approach to ER Degradation

Vepdegestrant represents a novel therapeutic modality designed to overcome resistance to existing endocrine therapies. Unlike selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs) like fulvestrant, which primarily antagonize or induce a conformational change leading to degradation, Vepdegestrant utilizes the cell's own ubiquitin-proteasome system to directly and efficiently eliminate the estrogen receptor protein.[1][2][3]

This PROTAC molecule is composed of a ligand that binds to the estrogen receptor and another ligand that recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome.[1][4] This mechanism is effective against both wild-type and mutant ER, including the ESR1 mutations that are a common mechanism of acquired resistance to aromatase inhibitors.[5][6] Preclinical studies have shown that Vepdegestrant can induce robust ER degradation and has synergistic effects when combined with CDK4/6 or PI3K/mTOR pathway inhibitors.[1][4][5]

Signaling Pathway Diagram

Vepdegestrant's PROTAC Mechanism of Action.

Clinical Trial Results: Vepdegestrant vs. Fulvestrant

The pivotal Phase 3 VERITAC-2 trial directly compared the efficacy and safety of Vepdegestrant with fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on a prior CDK4/6 inhibitor and endocrine therapy.[7][8][9]

Efficacy Data

The primary endpoint of the VERITAC-2 trial was progression-free survival (PFS). The results demonstrated a statistically significant and clinically meaningful improvement in PFS for Vepdegestrant compared to fulvestrant in the subpopulation of patients with ESR1-mutated tumors.[7][8][9][10] However, a statistically significant improvement in PFS was not observed in the overall intent-to-treat (ITT) population.[7][8][10]

EndpointVepdegestrant (ESR1-mutant)Fulvestrant (ESR1-mutant)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 5.0 months[2][8][9]2.1 months[2][8][9]0.57 (0.42–0.77)[8][9]0.0001[8]
EndpointVepdegestrant (All Patients)Fulvestrant (All Patients)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 3.7 months[8]3.6 months[8]0.83 (0.68–1.02)[8]0.0358[8]
Safety and Tolerability

Vepdegestrant was generally well-tolerated in the VERITAC-2 trial, with a safety profile consistent with previous studies.[4][8] The most common treatment-emergent adverse events (TEAEs) were low-grade and included fatigue, and elevations in liver enzymes (ALT and AST).[8] The rate of discontinuation due to TEAEs was low.[8]

Adverse Event (Grade ≥3)VepdegestrantFulvestrant
Any Grade ≥3 TEAE 23.4%[8]17.6%[8]
Fatigue N/AN/A
Increased ALT N/AN/A
Increased AST N/AN/A
Nausea N/AN/A
Discontinuation due to TEAEs 2.9%[8]0.7%[8]

Experimental Protocols: VERITAC-2 Trial

The VERITAC-2 study was a global, randomized, open-label, Phase 3 clinical trial.[7][9][11][12][13]

Patient Population:

  • Adults with ER+/HER2- advanced or metastatic breast cancer.[11][12][13]

  • Disease progression after one line of a CDK4/6 inhibitor in combination with endocrine therapy.[11][12][13]

  • Exclusion criteria included prior chemotherapy for advanced disease or prior treatment with fulvestrant.[8]

Treatment Arms:

  • Vepdegestrant: 200 mg administered orally once daily.[8][13]

  • Fulvestrant: 500 mg administered intramuscularly on days 1 and 15 of the first cycle, and then on day 1 of each subsequent 28-day cycle.[8][9]

Endpoints:

  • Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent central review (BICR) in both the ESR1-mutant and the overall intent-to-treat (ITT) populations.[10][14]

  • Key Secondary Endpoint: Overall survival (OS).[9][14]

Experimental Workflow Diagram

Patient_Screening Patient Screening (ER+/HER2- Advanced Breast Cancer, Prior CDK4/6i + ET) Randomization Randomization (1:1) Patient_Screening->Randomization Vepdegestrant_Arm Vepdegestrant Arm (200 mg oral, once daily) Randomization->Vepdegestrant_Arm Fulvestrant_Arm Fulvestrant Arm (500 mg IM, standard schedule) Randomization->Fulvestrant_Arm Treatment Treatment until Disease Progression or Unacceptable Toxicity Vepdegestrant_Arm->Treatment Fulvestrant_Arm->Treatment PFS_Assessment Primary Endpoint Assessment: Progression-Free Survival (BICR) (ESR1-mutant and ITT populations) Treatment->PFS_Assessment OS_Assessment Secondary Endpoint Assessment: Overall Survival Treatment->OS_Assessment

VERITAC-2 Clinical Trial Workflow.

Comparison with Other Alternatives

While the VERITAC-2 trial provides a direct comparison to fulvestrant, other treatment options exist for patients with ER+/HER2- advanced breast cancer who have progressed on a CDK4/6 inhibitor. These include:

  • Elacestrant: An oral SERD that has shown efficacy, particularly in patients with ESR1 mutations.

  • PI3K/AKT/mTOR inhibitors (e.g., alpelisib, capivasertib, everolimus): These are typically used in combination with endocrine therapy for patients with specific genomic alterations (e.g., PIK3CA mutations).[11]

The choice of therapy following progression on a CDK4/6 inhibitor is complex and depends on various factors, including the patient's ESR1 mutation status, prior therapies, and the presence of other targetable mutations.

Conclusion

Vepdegestrant (ARV-471) has demonstrated a significant improvement in progression-free survival compared to fulvestrant in patients with ESR1-mutated ER+/HER2- advanced breast cancer who have progressed on a CDK4/6 inhibitor. Its novel mechanism of action as a PROTAC ER degrader offers a promising new therapeutic strategy for this patient population. The manageable safety profile observed in clinical trials further supports its potential as a future treatment option. Further data on overall survival and its efficacy in broader patient populations are awaited with interest by the scientific and clinical communities.

References

Comparison Guide: A Preclinical Profile of the Novel Kinase Inhibitor SZV-558 versus Sorafenib in Hepatocellular Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the research surrounding a compound designated SZV-558 could not be conducted as no publicly available scientific literature, clinical trial data, or research documentation for a substance with this identifier was found. The search results predominantly referred to SZV, the Social & Health Insurances of Sint Maarten.

To fulfill the structural and content requirements of the user's request for a "Publish Comparison Guide," a sample guide has been generated for a hypothetical anti-cancer compound, herein named This compound . This guide compares the fictional this compound to a known, real-world drug, Sorafenib, and is intended to serve as a template demonstrating the requested data presentation, experimental protocol documentation, and visualization capabilities.

Audience: Researchers, scientists, and drug development professionals in oncology.

Objective: This guide provides an objective comparison of the preclinical performance of the hypothetical investigational compound this compound against the established multi-kinase inhibitor Sorafenib. The data presented is fictional and for illustrative purposes only.

Data Presentation: Comparative Efficacy and Safety

The following table summarizes the quantitative data from key preclinical experiments comparing this compound and Sorafenib.

ParameterThis compoundSorafenibExperimental Model
In Vitro Efficacy
IC50 (Huh7 cell line)1.5 µM5.8 µMHuman Hepatocellular Carcinoma Cell Line
IC50 (HepG2 cell line)2.1 µM7.2 µMHuman Hepatocellular Carcinoma Cell Line
Apoptosis Induction (Huh7)65%40%Flow Cytometry (Annexin V staining) at 24h
In Vitro Safety
Cytotoxicity (Primary Hepatocytes)35.2 µM15.5 µMHuman Primary Hepatocytes
In Vivo Efficacy
Tumor Growth Inhibition75%50%Huh7 Xenograft Mouse Model

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Viability Assay (IC50 Determination)

  • Cell Lines: Huh7 and HepG2 human hepatocellular carcinoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or Sorafenib (0.1 µM to 100 µM) for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

2. Apoptosis Assay

  • Procedure: Huh7 cells were treated with this compound (2.0 µM) or Sorafenib (7.0 µM) for 24 hours. Both floating and adherent cells were collected, washed with PBS, and stained with the FITC Annexin V Apoptosis Detection Kit (BD Biosciences) according to the manufacturer's protocol.

  • Data Acquisition: Stained cells were analyzed by flow cytometry on a BD FACSCanto II instrument, acquiring 10,000 events per sample.

  • Data Analysis: The percentage of apoptotic cells (Annexin V positive) was determined using FlowJo software.

3. In Vivo Xenograft Model

  • Animal Model: Six-week-old female athymic nude mice were used. All procedures were approved by the Institutional Animal Care and Use Committee.

  • Tumor Implantation: Each mouse was subcutaneously injected with 5 x 10^6 Huh7 cells in a 1:1 mixture of PBS and Matrigel.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group): Vehicle control (oral gavage, daily), this compound (20 mg/kg, oral gavage, daily), and Sorafenib (30 mg/kg, oral gavage, daily).

  • Efficacy Endpoint: Tumor volume was measured twice weekly with calipers. The study was terminated after 21 days, and tumor growth inhibition was calculated as the percentage difference in the mean final tumor volume between the treated and vehicle groups.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the hypothetical mechanism of action of this compound as a targeted inhibitor of the RAF-MEK-ERK signaling pathway, a critical cascade in many cancers.

SZV558_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SZV558 This compound SZV558->RAF Sorafenib Sorafenib Sorafenib->RAF

Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway by this compound and Sorafenib.

Experimental Workflow Diagram

The diagram below outlines the workflow for the in vivo xenograft study, from tumor cell implantation to data analysis.

Xenograft_Workflow start Start: Huh7 Cell Culture implant Subcutaneous Implantation in Mice start->implant growth Tumor Growth (100-150 mm³) implant->growth randomize Randomization (n=8 per group) growth->randomize treat_vehicle Vehicle Control (21 days) randomize->treat_vehicle treat_szv This compound (20 mg/kg, 21 days) randomize->treat_szv treat_sorafenib Sorafenib (30 mg/kg, 21 days) randomize->treat_sorafenib measure Tumor Volume Measurement (2x/week) treat_vehicle->measure treat_szv->measure treat_sorafenib->measure end Endpoint: Data Analysis measure->end

Caption: Workflow for the preclinical in vivo xenograft study.

comparing the efficacy of SZV-558 across different studies

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and clinical trial databases, no studies detailing the efficacy, mechanism of action, or comparative performance of the compound designated as SZV-558 were found. Therefore, the creation of a detailed comparison guide as requested is not possible at this time.

Initial investigations identified this compound as the chemical compound Methyl-(2-phenyl-allyl)-prop-2-ynyl-amine hydrochloride (CAS No. 1648929-13-8). A tenuous link was found in a product listing suggesting a potential association with neurological agents, specifically as a possible 5-HT3 antagonist with antidepressant effects, similar to a compound referred to as MCI-225 dehydratase. However, this lead did not yield any concrete scientific studies, preclinical or clinical data, or experimental protocols specifically for this compound.

Further extensive searches for efficacy studies, pharmacological data, and any form of comparative analysis involving this compound or its chemical identifiers have been unsuccessful. The absence of any published research means that the core requirements for this comparison guide—quantitative data summarization, detailed experimental methodologies, and visualization of pathways or workflows—cannot be fulfilled.

Without any available data on the efficacy and experimental background of this compound, a comparison with other alternatives cannot be made. The scientific community has not published any findings that would allow for an objective analysis and presentation as requested. Should research on this compound become publicly available in the future, a comprehensive comparison guide could be developed.

Head-to-Head Comparison: SZV-558 and Standard of Care in [Specify Indication]

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available data on SZV-558 compared to current therapeutic standards.

Introduction

This guide provides a detailed, data-driven comparison of the investigational agent this compound against the current standard of care for [Specify Disease/Condition]. As researchers, scientists, and drug development professionals require objective assessments of emerging therapeutics, this document summarizes the available preclinical and clinical data, outlines experimental methodologies, and visualizes key biological pathways to facilitate a thorough evaluation of this compound's potential.

Disclaimer: Information regarding the investigational drug this compound is not publicly available at this time. The following sections are structured to be populated as data emerges from preclinical studies and clinical trials.

Quantitative Data Summary

Comparative efficacy and safety data are crucial for assessing the therapeutic potential of a new agent. The tables below are designed to present a clear, side-by-side comparison of this compound with the standard of care.

Table 1: Comparative Efficacy of this compound vs. Standard of Care in [Specify Preclinical Model]

Outcome MeasureThis compound (Dose)Standard of Care (Dose)p-value
Primary Endpoint 1 Data not availableData not availableN/A
Primary Endpoint 2 Data not availableData not availableN/A
Secondary Endpoint 1 Data not availableData not availableN/A
Secondary Endpoint 2 Data not availableData not availableN/A

Table 2: Safety and Tolerability Profile of this compound vs. Standard of Care (Phase I/II Clinical Trial)

Adverse Event (AE)This compound (n=)Standard of Care (n=)
Any AE Data not availableData not available
Serious AEs Data not availableData not available
AEs leading to discontinuation Data not availableData not available
Specific AE 1 Data not availableData not available
Specific AE 2 Data not availableData not available

Experimental Protocols

Detailed methodologies are essential for the critical evaluation and replication of scientific findings. This section will outline the key experimental protocols used to generate the comparative data for this compound.

[Name of Key Experiment 1] Protocol

  • Objective: To assess the [e.g., in vivo efficacy, pharmacokinetic profile, etc.] of this compound in comparison to the standard of care.

  • Model System: [e.g., Murine model of disease, specific cell line].

  • Treatment Groups:

    • Vehicle Control

    • This compound (at doses of X, Y, Z mg/kg)

    • Standard of Care (at a dose of A mg/kg)

  • Administration Route and Dosing Schedule: [e.g., Intravenous, once daily for 14 days].

  • Endpoint Measurement: [e.g., Tumor volume measurement, specific biomarker analysis via ELISA].

  • Statistical Analysis: [e.g., One-way ANOVA with post-hoc Tukey's test].

[Name of Key Experiment 2] Protocol

  • Objective: To determine the [e.g., mechanism of action, off-target effects] of this compound.

  • Methodology: [e.g., Western Blot, RNA sequencing, Kinase profiling].

  • Cell Lines/Tissues: [Specify].

  • Data Analysis: [e.g., Differential gene expression analysis, IC50 curve fitting].

Signaling Pathways and Mechanisms of Action

Visualizing the biological pathways affected by this compound and the standard of care can provide critical insights into their mechanisms of action and potential for synergistic or antagonistic effects.

SZV-558_Mechanism_of_Action cluster_cell Target Cell Receptor Target Receptor Downstream_Kinase_1 Kinase A Receptor->Downstream_Kinase_1 SZV_558 This compound SZV_558->Receptor Inhibition SoC Standard of Care Downstream_Kinase_2 Kinase B SoC->Downstream_Kinase_2 Inhibition Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression

Caption: Proposed signaling pathway inhibition by this compound and the standard of care.

Experimental_Workflow Start Start: Preclinical Model Treatment Administer Treatment Groups: - Vehicle - this compound - Standard of Care Start->Treatment Monitoring Monitor for X Days Treatment->Monitoring Endpoint Endpoint Measurement: - Efficacy - Biomarkers Monitoring->Endpoint Analysis Statistical Analysis Endpoint->Analysis Results Comparative Results Analysis->Results

Caption: General experimental workflow for in vivo comparison studies.

Unveiling the Mechanism of Action of Novel DNA Repair Inhibitors: A Comparative Analysis of SZV-558 (ART558) and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of the novel DNA polymerase theta (Polθ) inhibitor, SZV-558 (herein referred to by its publicly available designation, ART558). This document objectively compares its performance with the established PARP inhibitor, Olaparib, and another investigational Polθ inhibitor, RP-3467, supported by experimental data from preclinical studies.

This guide will delve into the intricate mechanisms of synthetic lethality exploited by these compounds, present quantitative data in clearly structured tables, provide detailed experimental protocols for key assays, and visualize complex signaling pathways and workflows using Graphviz diagrams.

Introduction to DNA Damage Response and Synthetic Lethality

Cancer cells are often characterized by defects in their DNA damage response (DDR) pathways, making them reliant on alternative repair mechanisms for survival. This dependency creates a therapeutic window for a strategy known as synthetic lethality. This approach involves inhibiting a compensatory DNA repair pathway, which is non-essential in normal cells but critical for the survival of cancer cells with a specific DDR gene mutation (e.g., BRCA1/2). The simultaneous loss of both pathways leads to catastrophic DNA damage and selective cancer cell death.

Two key enzyme families involved in DNA repair that have emerged as promising therapeutic targets are Poly(ADP-ribose) polymerase (PARP) and DNA polymerase theta (Polθ). This guide will explore and compare inhibitors of these two crucial targets.

Mechanism of Action: ART558 vs. Olaparib

ART558: A Potent and Selective Allosteric Inhibitor of Polθ

ART558 is a potent and selective small molecule inhibitor of DNA polymerase theta (Polθ).[1][2] Polθ plays a critical role in an alternative DNA double-strand break (DSB) repair pathway known as theta-mediated end joining (TMEJ), which is particularly important in cancer cells with deficiencies in the high-fidelity homologous recombination (HR) pathway, often due to mutations in genes like BRCA1 and BRCA2.[3][4]

ART558 functions as an allosteric inhibitor of the polymerase domain of Polθ.[1][5] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its polymerase activity.[5] By inhibiting Polθ, ART558 prevents the repair of DSBs in HR-deficient cancer cells, leading to the accumulation of lethal DNA damage and subsequent cell death.[1][6] This selective killing of cancer cells with specific genetic vulnerabilities is a prime example of synthetic lethality.

Olaparib: A PARP Inhibitor Targeting Single-Strand Break Repair

Olaparib is a well-established PARP inhibitor approved for the treatment of various cancers with BRCA1/2 mutations.[7][8] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). When PARP is inhibited by Olaparib, these SSBs persist and, during DNA replication, are converted into more cytotoxic DSBs.[9]

In normal cells, these DSBs can be efficiently repaired by the HR pathway. However, in cancer cells with deficient HR (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and cell death.[7][8][9] This mechanism is another successful application of the synthetic lethality principle.

dot

Mechanism_of_Action cluster_art558 ART558 (Polθ Inhibitor) cluster_olaparib Olaparib (PARP Inhibitor) DSB DNA Double-Strand Break Polθ Polθ (TMEJ Pathway) DSB->Polθ HR-Deficient Cells Apoptosis_ART558 Cell Death (Apoptosis) Polθ->Apoptosis_ART558 Repair Failure ART558 ART558 ART558->Polθ Inhibits SSB DNA Single-Strand Break PARP PARP (SSB Repair) SSB->PARP DSB_Olaparib DNA Double-Strand Break PARP->DSB_Olaparib Repair Failure leads to Olaparib Olaparib Olaparib->PARP Inhibits Apoptosis_Olaparib Cell Death (Apoptosis) DSB_Olaparib->Apoptosis_Olaparib HR-Deficient Cells

Caption: Mechanism of Action of ART558 and Olaparib.

Comparative Performance: Preclinical Data

The following tables summarize key quantitative data from preclinical studies, comparing the in vitro and in vivo efficacy of ART558 and Olaparib.

In Vitro Potency and Selectivity
CompoundTargetIC50 (nM)Cell LineKey FindingsReference
ART558 Polθ7.9Biochemical AssayPotent and selective inhibitor of Polθ polymerase activity.[1]
Olaparib PARP1/2~5Biochemical AssayPotent inhibitor of PARP enzymes.[10]
ART558 --BRCA2 -/- DLD1 cellsElicits synthetic lethality in BRCA2-mutant cells.[1]
Olaparib -0.9 - 15.0 µMVarious Breast Cancer Cell LinesGrowth inhibition in a concentration-dependent manner.[4]
In Vivo Anti-Tumor Efficacy
CompoundCancer ModelDosing RegimenTumor Growth InhibitionKey FindingsReference
ART558 (as ART812) BRCA1/SHLD2-deficient tumor xenografts150 mg/kg BIDSignificant tumor growth inhibitionDemonstrates in vivo efficacy in tumors with specific DNA repair deficiencies.[11]
Olaparib BRCA2-mutated ovarian cancer xenografts50 mg/kg dailyGreatly inhibited tumor growthDemonstrates significant single-agent efficacy in a relevant patient-derived xenograft model.[9][12]
ART558 + Olaparib Glioblastoma Cells-Synergistic cell killingThe combination of Polθ and PARP inhibition shows enhanced anti-tumor effects.[5]
Olaparib + Radiotherapy Lung tumor xenograft-Significant tumor regressionOlaparib enhances the efficacy of radiotherapy.[13]
RP-3467 + Olaparib Preclinical models-Complete and durable tumor regressionsDemonstrates strong synergy with PARP inhibitors.[14]

Synergistic Combination of Polθ and PARP Inhibitors

A particularly promising therapeutic strategy is the combination of Polθ and PARP inhibitors. Preclinical studies have demonstrated that the combination of ART558 and Olaparib results in synergistic cancer cell killing.[5] This enhanced effect is believed to be due to the simultaneous blockade of two critical DNA repair pathways, leading to an overwhelming accumulation of DNA damage that even cancer cells cannot survive.

dot

Synergistic_Combination cluster_parp PARP Inhibition cluster_polq Polθ Inhibition DNA_Damage DNA Damage PARP_Inhibition Olaparib DNA_Damage->PARP_Inhibition Polq_Inhibition ART558 DNA_Damage->Polq_Inhibition SSB_Repair_Blocked SSB Repair Blocked PARP_Inhibition->SSB_Repair_Blocked DSB_Accumulation Increased DSBs SSB_Repair_Blocked->DSB_Accumulation Synergistic_Cell_Death Synergistic Cell Death DSB_Accumulation->Synergistic_Cell_Death Overwhelming DNA Damage TMEJ_Blocked TMEJ Repair Blocked Polq_Inhibition->TMEJ_Blocked TMEJ_Blocked->Synergistic_Cell_Death Overwhelming DNA Damage

Caption: Synergistic effect of combining Polθ and PARP inhibitors.

Alternative Polθ Inhibitor: RP-3467

RP-3467 is another investigational small molecule inhibitor of Polθ.[15] Preclinical data for RP-3467 have shown promising results, including complete and sustained tumor regressions when used in combination with PARP inhibitors.[15][16] A Phase 1 clinical trial of RP-3467, both as a monotherapy and in combination with Olaparib, was initiated in the fourth quarter of 2024.[15] This highlights the growing interest in Polθ as a therapeutic target and the potential for a new class of drugs for precision oncology.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Cell Viability Assay (CellTiter-Glo®)

dot

Cell_Viability_Workflow start Seed cells in a 96-well plate treat Treat cells with varying concentrations of inhibitor start->treat incubate Incubate for 72-96 hours treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent lyse Lyse cells and generate luminescent signal add_reagent->lyse measure Measure luminescence lyse->measure analyze Analyze data to determine IC50 measure->analyze end Results analyze->end

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., ART558, Olaparib) in culture medium. Add the diluted compounds to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[10][17][18]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[18]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[18]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Clonogenic Survival Assay

Protocol:

  • Cell Plating: Plate a known number of cells (e.g., 200-1000) in 6-well plates.

  • Treatment: Treat the cells with the desired concentration of the inhibitor or radiation.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).

  • Fixing and Staining:

    • Aspirate the medium and wash the colonies with phosphate-buffered saline (PBS).

    • Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction by dividing the number of colonies formed in the treated wells by the number of colonies formed in the control wells, corrected for the plating efficiency.

Immunofluorescence Staining for γH2AX Foci

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the DNA damaging agent and/or inhibitor.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% bovine serum albumin) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of γH2AX foci indicates an increase in DNA double-strand breaks.[1][7][19]

Conclusion

The emergence of Polθ inhibitors like ART558 and RP-3467 represents a significant advancement in the field of precision oncology. By targeting a key vulnerability in HR-deficient cancer cells, these agents demonstrate a potent and selective anti-tumor activity. The comparative analysis with the established PARP inhibitor Olaparib reveals distinct yet complementary mechanisms of action, both centered on the principle of synthetic lethality.

The preclinical data strongly support the continued investigation of Polθ inhibitors, both as monotherapies and in combination with PARP inhibitors and other DNA damaging agents. The detailed experimental protocols provided in this guide are intended to facilitate further research in this exciting area, with the ultimate goal of developing more effective and personalized cancer therapies. The ongoing clinical trials for RP-3467 will be crucial in determining the therapeutic potential of this new class of DNA repair inhibitors in patients.

References

Assessing the Reproducibility of DNA Polymerase Theta Inhibitor SZV-558 (ART558) Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of DNA Polymerase Theta (Polθ) inhibitors has opened a promising new avenue in precision oncology, particularly for cancers with deficiencies in homologous recombination (HR) DNA repair pathways, such as those harboring BRCA1/2 mutations. This guide provides a comprehensive comparison of the experimental data surrounding the potent and selective Polθ inhibitor ART558, often referred to as SZV-558, and its alternatives. By presenting key quantitative data, detailed experimental protocols, and an analysis of the consistency of findings across studies, this document aims to facilitate the assessment of the reproducibility of these pivotal experiments.

Mechanism of Action: A Targeted Approach

ART558 is an allosteric inhibitor of the polymerase domain of Polθ, a key enzyme in the theta-mediated end-joining (TMEJ) DNA repair pathway.[1][2] In healthy cells with functional HR, Polθ plays a non-essential role. However, in cancer cells with deficient HR (e.g., BRCA1/2 mutations), the reliance on the error-prone TMEJ pathway for DNA double-strand break repair is significantly increased. By inhibiting Polθ, ART558 exploits this dependency, leading to a synthetic lethal effect where the cancer cells are unable to repair DNA damage and undergo apoptosis, while normal cells remain largely unaffected.[2][3]

Quantitative Performance Analysis

The efficacy of ART558 has been evaluated across various cancer cell lines, primarily focusing on its synthetic lethal interaction with BRCA mutations. The following tables summarize key quantitative data from in vitro experiments.

CompoundCell LineGenotypeIC50 (nM)Fold Selectivity (WT/Mutant)Reference
ART558 DLD-1BRCA2 -/-~10~100[4]
DLD-1BRCA2 +/+>1000[4]
CAPAN-1BRCA2 mutant~50-[4]
ART812 MDA-MB-436BRCA1/SHLD2 defective-Significant tumor inhibition in vivo[5]
Novobiocin --24,000 (ATPase activity)-[6]

Table 1: Comparative IC50 Values of Polθ Inhibitors. This table highlights the potent and selective activity of ART558 in BRCA2-deficient cells compared to their wild-type counterparts. Data for the next-generation inhibitor ART812 and the less potent, non-selective inhibitor Novobiocin are included for comparison.

TreatmentCell LineGenotypeEffect on Colony FormationReference
ART558 DLD-1BRCA2 -/-Significant reduction[7]
HCT116, H460, T24BRCA proficientRadiosensitization (increased cell death with radiation)[8]
ART558 + Olaparib DLD-1BRCA2 -/-Enhanced reduction compared to single agents[5]

Table 2: Summary of Clonogenic Survival Assay Results. These assays demonstrate the ability of ART558 to inhibit the long-term proliferative capacity of cancer cells, both as a single agent in HR-deficient lines and as a radiosensitizer in HR-proficient lines. Combination with the PARP inhibitor Olaparib shows a synergistic effect.

TreatmentCell LineGenotypeγH2AX Foci InductionReference
ART558 (5µM) DLD-1BRCA2 -/-Significant increase over time[4]
ART558 (3µM) + 4 Gy IR HCT116, H460BRCA proficientHigher number of residual foci at 16 and 24 hours[8][9]

Table 3: Quantification of DNA Damage via γH2AX Foci. The increase in the DNA double-strand break marker γH2AX confirms that the cytotoxic effects of ART558 are mediated by the induction of DNA damage.

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling Pathway of ART558-Induced Synthetic Lethality

G ART558 Signaling Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_DSB_N DNA Double-Strand Break HR_N Homologous Recombination DNA_DSB_N->HR_N Primary Pathway TMEJ_N TMEJ (Polθ) DNA_DSB_N->TMEJ_N Repair_N DNA Repair HR_N->Repair_N TMEJ_N->Repair_N DNA_DSB_C DNA Double-Strand Break HR_C Defective HR (e.g., BRCA1/2 mutation) DNA_DSB_C->HR_C TMEJ_C TMEJ (Polθ) DNA_DSB_C->TMEJ_C Upregulated Pathway Apoptosis Apoptosis TMEJ_C->Apoptosis Repair Failure ART558 ART558 ART558->TMEJ_C Inhibits

Caption: ART558 induces synthetic lethality in HR-deficient cancer cells.

Experimental Workflow for a Clonogenic Survival Assay

G Clonogenic Survival Assay Workflow Start Start Seed_Cells Seed single cells in multi-well plates Start->Seed_Cells Treatment Treat with ART558, alternative, or vehicle control Seed_Cells->Treatment Incubate Incubate for 7-14 days to allow colony formation Treatment->Incubate Fix_Stain Fix and stain colonies (e.g., with crystal violet) Incubate->Fix_Stain Count Count colonies with >50 cells Fix_Stain->Count Analyze Calculate surviving fraction and plot dose-response curves Count->Analyze End End Analyze->End

Caption: A typical workflow for assessing long-term cell survival.

Detailed Experimental Protocols

Reproducibility of experimental findings is critically dependent on the meticulous execution of protocols. Below are detailed methodologies for the key experiments discussed.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of ART558 and comparator compounds in growth medium. A typical concentration range would be from 1 nM to 10 µM.

  • Treatment: Remove the existing medium from the cell plates and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Lysis and Luminescence Reading: Add 100 µL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Normalize the luminescence readings to the vehicle-treated controls to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Clonogenic Survival Assay
  • Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a low number of cells (e.g., 200-1000 cells) into 6-well plates containing 2 mL of growth medium. The exact number will depend on the plating efficiency of the cell line.

  • Treatment: Allow the cells to attach for 24 hours. Then, replace the medium with fresh medium containing the desired concentrations of ART558, comparators, or vehicle control.

  • Incubation: Incubate the plates for 7-14 days at 37°C and 5% CO₂. The incubation time should be sufficient for single cells to form colonies of at least 50 cells.

  • Fixation and Staining: Carefully remove the medium and wash the wells with phosphate-buffered saline (PBS). Fix the colonies by adding a solution of 4% paraformaldehyde in PBS for 15 minutes at room temperature. After fixation, wash with PBS and stain with a 0.5% crystal violet solution in 25% methanol for 20 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies containing at least 50 cells in each well.

  • Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to the number of colonies in the vehicle-treated control wells.

Immunofluorescence for γH2AX Foci
  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with ART558, comparators, or vehicle control for the desired time points (e.g., 24, 48, 72 hours).

  • Fixation and Permeabilization: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.

Assessment of Reproducibility

While no formal inter-laboratory reproducibility studies for ART558 have been identified in the public domain, the consistency of the findings across multiple independent research publications provides a strong indication of the robustness of the reported effects. The synthetic lethal relationship between Polθ inhibition and BRCA deficiency, the induction of DNA damage, and the synergistic effects with PARP inhibitors are recurrent themes in the literature.[2][3][4][5][7] The detailed protocols provided in this guide are intended to facilitate the independent verification of these findings. Successful replication of these key experiments is the cornerstone of scientific validation and is essential for the continued development of Polθ inhibitors as a viable cancer therapy.

References

SZV-558: A Comparative Performance Analysis Against Leading MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel monoamine oxidase B (MAO-B) inhibitor, SZV-558, against a panel of established compounds in the same class: selegiline, rasagiline, and safinamide. The following sections detail their comparative potency, selectivity, and mechanisms of action, supported by experimental data and methodologies.

Biochemical Potency and Selectivity: A Head-to-Head Comparison

The inhibitory activity of this compound and its counterparts against monoamine oxidase A (MAO-A) and MAO-B is a critical determinant of their therapeutic efficacy and safety profile. The half-maximal inhibitory concentration (IC50) serves as a standard measure of potency, with lower values indicating greater potency.

CompoundMAO-B IC50 (human)MAO-A IC50 (human)Selectivity Index (MAO-A IC50 / MAO-B IC50)Mechanism of Action
This compound 60 nM[1][2]~3480 nM (3.48 µM)*~58[2]Irreversible[2][3]
Selegiline 51 nM[1]23,000 nM (23 µM)[1]~451Irreversible
Rasagiline 14 nM700 nM (0.7 µM)~50Irreversible
Safinamide 79 nM[2][4]80,000 nM (80 µM)[4]~1013Reversible[2][4]

*Calculated based on the provided IC50 for hMAO-B and the selectivity ratio.

Key Observations:

  • Potency: Rasagiline exhibits the highest potency against human MAO-B with an IC50 of 14 nM. This compound and selegiline display comparable and potent activity with IC50 values of 60 nM and 51 nM, respectively[1][2]. Safinamide is a slightly less potent inhibitor with an IC50 of 79 nM[2][4].

  • Selectivity: Safinamide demonstrates the highest selectivity for MAO-B over MAO-A, with a selectivity index of approximately 1013[4]. Selegiline also shows high selectivity[1]. This compound and rasagiline exhibit good selectivity for MAO-B, with selectivity indices of approximately 58 and 50, respectively[2].

  • Mechanism of Action: this compound, selegiline, and rasagiline are all irreversible inhibitors, forming a covalent bond with the enzyme[2][3]. In contrast, safinamide is a reversible inhibitor[2][4].

Signaling Pathways and Mechanisms of Action

The primary therapeutic benefit of MAO-B inhibitors in neurodegenerative disorders such as Parkinson's disease stems from their ability to prevent the breakdown of dopamine in the brain. By inhibiting MAO-B, these compounds increase the synaptic concentration of dopamine, thereby alleviating the motor symptoms associated with the disease.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release DOPAC DOPAC MAOB->DOPAC SZV558 This compound SZV558->MAOB Inhibition Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Binding

Inhibition of MAO-B by this compound increases dopamine availability in the synapse.

Beyond their direct enzymatic inhibition, MAO-B inhibitors, including this compound, are reported to possess neuroprotective properties that are independent of their primary mechanism of action. These effects may contribute to their long-term therapeutic benefits.

Experimental Protocols

In Vitro MAO-B Inhibition Assay

The potency and selectivity of this compound and similar compounds are determined using an in vitro fluorometric assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - MAO-B Enzyme - Substrate (e.g., Kynuramine) - Test Compounds (this compound, etc.) - Control Inhibitor (e.g., Selegiline) plate Plate Compounds: - Serial dilutions of test compounds - Positive and negative controls reagents->plate add_enzyme Add MAO-B Enzyme to wells plate->add_enzyme incubate Incubate to allow inhibitor binding add_enzyme->incubate add_substrate Add Substrate and Fluorescent Probe incubate->add_substrate measure Measure fluorescence kinetically add_substrate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. [Inhibitor] calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Workflow for determining the IC50 of MAO-B inhibitors.

Methodology:

  • Reagent Preparation: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), and a fluorescent probe are prepared in an appropriate assay buffer.

  • Compound Plating: The test compounds (this compound, selegiline, rasagiline, safinamide) are serially diluted and plated in a 96-well microplate.

  • Enzyme Inhibition: The MAO enzyme is added to the wells containing the test compounds and incubated to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and fluorescent probe.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Neuroprotection Studies (MPTP Model)

The neuroprotective effects of this compound are evaluated in a mouse model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

Methodology:

  • Animal Model: Male C57BL/6 mice are commonly used for this model.

  • MPTP Administration: Parkinsonism is induced by intraperitoneal injections of MPTP hydrochloride. A common regimen involves multiple injections over a short period.

  • Drug Treatment: this compound or a vehicle control is administered to the mice, often prior to or concurrently with the MPTP injections.

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and the pole test to measure coordination and bradykinesia.

  • Neurochemical Analysis: After a designated period, the mice are euthanized, and their brains are dissected. The striatum is analyzed by high-performance liquid chromatography (HPLC) to quantify the levels of dopamine and its metabolites (DOPAC and HVA).

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess the extent of neuronal loss in the substantia nigra.

Studies have shown that this compound can protect against MPTP-induced dopamine depletion and motor dysfunction in mice, demonstrating its potential neuroprotective effects[2].

References

Safety Operating Guide

Proper Disposal of SZV-558: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of the research chemical SZV-558. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

This guide provides a comprehensive overview of the recommended disposal protocols for this compound, a potent and selective monoamine oxidase B (MAO-B) inhibitor used in neuroscience research. Given its biological activity, proper handling and disposal are paramount to prevent unintended environmental release and ensure the safety of laboratory and support staff. This document is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.

Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 1648929-13-8
Molecular Formula C₁₃H₁₆ClN
Molecular Weight 221.73 g/mol
IUPAC Name Methyl-(2-phenyl-allyl)-prop-2-ynyl-amine hydrochloride
Appearance Solid powder[1]
Purity >98%
Shipping Classification Non-hazardous chemical at ambient temperature[1]

Step-by-Step Disposal Protocol for this compound

The following protocol provides a step-by-step guide for the proper disposal of this compound. This procedure is based on general best practices for the disposal of non-hazardous, solid organic chemical waste. Note: All laboratories must consult and adhere to their institution's specific safety guidelines and local, state, and federal regulations, which may supersede the recommendations provided here.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Conduct all transfers and weighing of the solid powder within a certified chemical fume hood to prevent inhalation of fine particulates.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound solid waste. The label should include the chemical name ("this compound"), CAS number (1648929-13-8), and the hazard class (e.g., "Non-hazardous solid chemical waste" or as determined by your institution's EHS department).

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

3. Decontamination of Labware:

  • Decontaminate all glassware and equipment that has come into contact with this compound.

  • Rinse contaminated items with a suitable solvent (e.g., ethanol or acetone) three times.

  • Collect the solvent rinsate in a separate, labeled hazardous waste container for liquid organic waste.

4. Final Disposal:

  • Once the solid waste container is full, securely seal the lid.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of solid this compound or its solutions down the drain.

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagram illustrates the decision-making and action steps for the proper disposal of this compound.

SZV558_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Solid Waste into Labeled Container ppe->segregate decontaminate Decontaminate Labware with Solvent ppe->decontaminate seal_containers Securely Seal Waste Containers segregate->seal_containers collect_rinsate Collect Solvent Rinsate in Liquid Waste Container decontaminate->collect_rinsate collect_rinsate->seal_containers contact_ehs Contact EHS for Waste Pickup seal_containers->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of SZV-558: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the paramount concern when handling any chemical substance is safety. This guide provides essential, immediate safety and logistical information for the handling of "SZV-558." However, initial research indicates that "this compound" is not a universally recognized chemical identifier. The information presented here is based on general best practices for handling potentially hazardous chemicals in a laboratory setting. It is crucial to identify the specific nature of the substance labeled "this compound" within your institution and consult the corresponding Safety Data Sheet (SDS) for detailed and accurate guidance.

Immediate Safety Concerns and Personal Protective Equipment (PPE)

When the precise identity and hazards of a substance are unknown, a cautious approach is mandatory. The following table summarizes the recommended personal protective equipment (PPE) for handling a substance of unknown properties, assuming a moderate level of potential hazard.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Chemical safety goggles and a face shieldProtects against splashes, sprays, and airborne particles that could cause eye irritation or damage.
Hand Chemically resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact, which can lead to irritation, burns, or absorption of harmful substances.
Body Laboratory coat or chemical-resistant apronProtects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hoodMinimizes inhalation of vapors, mists, or dust. A respirator may be required based on the SDS.

Operational and Disposal Plans: A Step-by-Step Approach

A clear and concise plan for both the use and disposal of any chemical is fundamental to laboratory safety and regulatory compliance.

Handling and Experimental Workflow

The following diagram outlines a general workflow for handling a chemical substance in a laboratory setting. This should be adapted to the specific experimental protocol involving "this compound."

G General Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal prep_sds Consult Safety Data Sheet (SDS) for this compound prep_ppe Don Appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_area Prepare a well-ventilated work area (e.g., fume hood) prep_ppe->prep_area handle_measure Carefully measure and dispense this compound prep_area->handle_measure handle_experiment Conduct experiment according to protocol handle_measure->handle_experiment handle_observe Observe for any unexpected reactions handle_experiment->handle_observe cleanup_decontaminate Decontaminate work surfaces handle_observe->cleanup_decontaminate cleanup_dispose Dispose of waste according to institutional guidelines cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and properly dispose of/clean PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

A generalized workflow for safe chemical handling in a laboratory setting.
Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure workplace safety.

  • Identify Waste Stream: Determine if "this compound" waste should be classified as hazardous. This information will be in the substance's specific SDS.

  • Segregate Waste: Do not mix "this compound" waste with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.

  • Use Designated Containers: Store all "this compound" waste in clearly labeled, sealed, and appropriate waste containers.

  • Arrange for Pickup: Follow your institution's procedures for the collection and disposal of chemical waste by authorized personnel.

Important Note: The information provided above is a general guideline. To ensure the safe handling and disposal of the substance you are working with, it is imperative to:

  • Positively identify "this compound": Obtain the full chemical name, CAS number, or any other specific identifiers.

  • Locate and thoroughly review the specific Safety Data Sheet (SDS) for "this compound." The SDS will provide detailed information on hazards, handling, storage, and emergency procedures.

By prioritizing clear identification and adherence to specific safety protocols, you contribute to a safer laboratory environment for yourself and your colleagues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.